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Core Science & Biosynthesis

Foundational

"5-Amino-3-fluoro-2-methylbenzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-3-fluoro-2-methylbenzoic Acid Authored by: Dr. Gemini, Senior Application Scientist Introduction 5-Amino-3-fluoro-2-methylbenzoic acid is a valuable fluorinated aro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-3-fluoro-2-methylbenzoic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

5-Amino-3-fluoro-2-methylbenzoic acid is a valuable fluorinated aromatic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group for further derivatization, a fluorine atom to modulate physicochemical properties, and a carboxylic acid for amide bond formation or other transformations, makes it a key intermediate in the synthesis of complex biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure high yield and purity.

The predominant and most logical synthetic strategy for 5-Amino-3-fluoro-2-methylbenzoic acid commences with the commercially available starting material, 5-fluoro-2-methylbenzoic acid. The synthesis proceeds through a two-step sequence:

  • Electrophilic Nitration: Introduction of a nitro group at the C3 position of the aromatic ring.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the target primary amine.

This document will elucidate the rationale behind the chosen reagents and conditions for each step, providing researchers with the necessary insights for successful synthesis and troubleshooting.

Part 1: Synthesis Pathway Overview

The synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid is most efficiently achieved through the nitration of 5-fluoro-2-methylbenzoic acid, followed by the reduction of the resulting nitro compound. The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of the nitration step. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing fluoro group, along with the deactivating, meta-directing carboxylic acid group, collectively favor the introduction of the nitro group at the C3 position.

Synthesis_Pathway SM 5-Fluoro-2-methylbenzoic acid INT 3-Fluoro-2-methyl-5-nitrobenzoic acid SM->INT Nitration (HNO₃, H₂SO₄) P 5-Amino-3-fluoro-2-methylbenzoic acid INT->P Reduction (e.g., H₂, Pd/C) caption Overall synthesis pathway.

Figure 1: Overall synthesis pathway.

Part 2: Detailed Synthetic Steps & Mechanistic Insights

Step 1: Nitration of 5-Fluoro-2-methylbenzoic acid

The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to achieve high regioselectivity and yield while minimizing the formation of byproducts.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction. For enhanced reactivity and improved yields, some protocols advocate for the use of fuming nitric acid and oleum (fuming sulfuric acid)[1]. This combination generates a higher concentration of the nitronium ion, driving the reaction to completion, often with higher purity and reduced formation of dinitro derivatives[1].

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically -5 to 0 °C) to prevent over-nitration and the formation of undesired regioisomers[2]. Careful, dropwise addition of the nitrating agent is essential for maintaining temperature control.

Experimental Protocol: Nitration of 5-Fluoro-2-methylbenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to -5 to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 5-fluoro-2-methylbenzoic acid to the cooled sulfuric acid while maintaining the internal temperature below 0 °C[2].

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1 to 1.5 hours, ensuring the internal temperature does not exceed 0 °C[2].

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid, 3-fluoro-2-methyl-5-nitrobenzoic acid, by vacuum filtration.

  • Purification: Wash the crude product with cold water and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a light yellow solid[1].

Reactant/ReagentMolar EquivalentPurity
5-Fluoro-2-methylbenzoic acid1.0>98%
Concentrated Sulfuric AcidSolvent98%
Concentrated Nitric Acid1.270%

Table 1: Representative reactant stoichiometry for the nitration reaction.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Cool H₂SO₄ to 0°C A2 Add 5-fluoro-2-methylbenzoic acid A1->A2 B1 Dropwise addition of nitrating mix at < 0°C A2->B1 A3 Prepare HNO₃/H₂SO₄ mixture A3->B1 B2 Stir at 0°C for 2h B1->B2 B3 Monitor by TLC B2->B3 C1 Quench on ice B3->C1 C2 Filter precipitate C1->C2 C3 Recrystallize C2->C3 caption Nitration experimental workflow.

Figure 2: Nitration experimental workflow.
Step 2: Reduction of 3-Fluoro-2-methyl-5-nitrobenzoic acid

The final step in the synthesis is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents.

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation is a clean and efficient method for this reduction. Palladium on carbon (Pd/C) is a commonly used catalyst in the presence of hydrogen gas. This method offers high yields and avoids the use of stoichiometric metal reagents that can complicate purification. Alternative methods include the use of metals in acidic media (e.g., Sn/HCl or Fe/HCl), or other reducing agents like sodium dithionite. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

  • Solvent: A protic solvent such as methanol or ethanol is typically used for catalytic hydrogenation, as it readily dissolves the starting material and is compatible with the reaction conditions.

Experimental Protocol: Reduction of 3-Fluoro-2-methyl-5-nitrobenzoic acid

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-fluoro-2-methyl-5-nitrobenzoic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography to afford pure 5-Amino-3-fluoro-2-methylbenzoic acid.

Reactant/ReagentMolar Equivalent/LoadingPurity
3-Fluoro-2-methyl-5-nitrobenzoic acid1.0>95%
10% Palladium on Carbon5-10 mol%N/A
Hydrogen GasExcessHigh
MethanolSolventAnhydrous

Table 2: Representative reactant and catalyst loading for the reduction reaction.

Part 3: Conclusion and Future Perspectives

The described two-step synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid from 5-fluoro-2-methylbenzoic acid is a robust and scalable route. The key to a successful synthesis lies in the careful control of the nitration step to ensure high regioselectivity and the efficient reduction of the nitro intermediate. The resulting product is a versatile building block for the synthesis of novel pharmaceutical candidates and other fine chemicals. Further process optimization could focus on developing continuous flow nitration methods to improve safety and scalability, as well as exploring alternative, more sustainable reduction methodologies.

References

  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

Sources

Exploratory

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives

An In-depth Technical Guide to Aminofluoro-2-methylbenzoic Acids: Properties, Synthesis, and Applications A Note to the Reader: The specific isomer, 5-Amino-3-fluoro-2-methylbenzoic acid, is not extensively documented in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Aminofluoro-2-methylbenzoic Acids: Properties, Synthesis, and Applications

A Note to the Reader: The specific isomer, 5-Amino-3-fluoro-2-methylbenzoic acid, is not extensively documented in readily available scientific literature. Therefore, this guide will provide a comprehensive overview of its closely related and more thoroughly researched isomers. The principles, protocols, and applications discussed herein are representative of this class of compounds and offer valuable insights for researchers, scientists, and drug development professionals.

Fluorinated aminobenzoic acids are a class of synthetic organic compounds that have garnered significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine into an aromatic system can profoundly alter a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications are a powerful tool in the optimization of lead compounds in drug discovery.[1] This guide focuses on the chemical properties and synthetic methodologies of aminofluoro-2-methylbenzoic acid isomers, which serve as versatile building blocks for a range of technologically and medicinally important molecules.

Physicochemical Properties of Aminofluoro-2-methylbenzoic Acid Isomers

The precise arrangement of the amino, fluoro, and methyl substituents on the benzoic acid core significantly influences the compound's physical and chemical characteristics. Below is a summary of the properties for several documented isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
3-Amino-5-fluoro-2-methylbenzoic acid 246877-31-6C₈H₈FNO₂169.16Light Yellow Solid
5-Amino-2-fluoro-3-methylbenzoic acid 1501767-86-7C₈H₈FNO₂169.16Not specified[2]
2-Amino-5-fluoro-3-methylbenzoic acid 874804-25-8C₈H₈FNO₂169.16Not specified[3]
2-Amino-3-fluorobenzoic acid 446-32-2C₇H₆FNO₂155.13Beige Solid[4]

Isomeric Structures

The following diagram illustrates the constitutional isomers of aminofluoro-2-methylbenzoic acid discussed in this guide, including the originally requested compound.

Caption: Chemical structures of aminofluoro-2-methylbenzoic acid isomers.

Synthesis and Reaction Chemistry

The synthesis of substituted anthranilic acids often involves multi-step sequences that require careful control of reaction conditions to achieve the desired regioselectivity. A representative and well-documented procedure for a related compound, 2-Amino-3-fluorobenzoic acid, is provided by Organic Syntheses. This multi-step synthesis starts from 2-fluoroaniline and proceeds through a cyclization to form an isatin intermediate, followed by oxidative cleavage.[4]

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid[7]

Step 1: Synthesis of 7-Fluoroisatin

  • Preparation of Reagents:

    • Solution A: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 120 g (1.3 mol) of chloral hydrate and 260 g of sodium sulfate in 1.2 L of water.

    • Solution B: In a separate flask, dissolve 140 g (2.0 mol) of hydroxylamine hydrochloride in 200 mL of water.

    • Solution C: In a 500-mL one-necked round-bottomed flask, prepare a solution of 30 g (0.27 mol) of 2-fluoroaniline in a mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid.

  • Reaction:

    • Add Solution C in one portion to Solution A. Vigorously stir the mixture and heat to reflux.

    • After 1-2 minutes, the mixture will turn milky, and a white precipitate will form.

    • Remove the heat source and cool the flask rapidly in an ice bath to room temperature.

    • Allow the mixture to stand for 60 hours at room temperature.

    • Collect the precipitate by filtration and wash with ice-cold water. Dry over phosphorus pentoxide to yield the anilide intermediate.

  • Cyclization:

    • In a 250-mL three-necked flask fitted with a condenser and thermometer, heat 100 mL of concentrated sulfuric acid to 70°C.

    • Over 1 hour, add 30.0 g of the dried anilide.

    • Heat the resulting deep red solution to 90°C for 60 minutes.

    • Cool the mixture to room temperature in an ice bath.

    • Rapidly add the reaction mixture to a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 7-fluoroisatin.

Step 2: Synthesis of 2-Amino-3-fluorobenzoic acid

  • Oxidative Cleavage:

    • In a 500-mL three-necked flask, charge 15.0 g of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

    • Add 22 mL of 30% hydrogen peroxide solution dropwise over 45 minutes, maintaining the temperature between 30-40°C.

    • After 1.5 hours, the reaction should be complete.

  • Work-up and Isolation:

    • To the pale orange, clear reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.

    • Treat the mixture with charcoal, stir, and filter.

    • Further acidify the clear filtrate to pH 4-5, at which point the solution will become cloudy.

    • Finally, adjust the pH to 1 to precipitate the beige 2-amino-3-fluorobenzoic acid.

    • Stir for one hour, then collect the product by filtration and dry over phosphorus pentoxide. This procedure yields pure 3-fluoroanthranilic acid with a reported yield of 84-96%.[4]

Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Fluoroaniline Step1 Condensation with Chloral Hydrate & Hydroxylamine HCl Start->Step1 Intermediate1 Anilide Intermediate Step1->Intermediate1 Step2 Cyclization in conc. H₂SO₄ Intermediate1->Step2 Intermediate2 7-Fluoroisatin Step2->Intermediate2 Step3 Oxidative Cleavage with H₂O₂/NaOH Intermediate2->Step3 End 2-Amino-3-fluorobenzoic acid Step3->End

Caption: Synthetic pathway for 2-Amino-3-fluorobenzoic acid.

Applications in Research and Drug Discovery

Aminofluoro-2-methylbenzoic acid and its isomers are valuable intermediates in the synthesis of a variety of biologically active molecules.

  • Pharmaceutical Intermediates: These compounds are crucial building blocks for active pharmaceutical ingredients (APIs). For instance, related fluorinated benzoic acids are used in the development of anti-inflammatory drugs, analgesics, and kinase inhibitors for cancer therapy.[5][6][7] The presence of the amino, carboxyl, and fluoro groups provides multiple reaction sites for further chemical modification.

  • Synthesis of Heterocycles: Anthranilic acids are classic precursors for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.[8] The specific isomers of aminofluoro-2-methylbenzoic acid can be used to create novel substituted quinazolinones, where the fluorine and methyl groups can modulate the pharmacological properties of the final compound.

  • Agrochemicals: Fluorinated aromatic compounds also play a role in the development of modern agrochemicals, including herbicides and pesticides.[5]

  • Probes for Biological Systems: In biochemical research, fluorinated amino acids can be incorporated into peptides and proteins to study their structure, function, and interactions. The fluorine atom serves as a sensitive reporter for ¹⁹F NMR spectroscopy.

Safety and Handling

As with all laboratory chemicals, aminofluoro-2-methylbenzoic acid isomers should be handled with appropriate safety precautions. The following information is a summary of typical hazards and handling recommendations based on available safety data sheets for related compounds.[9][10][11][12]

  • Hazards: These compounds are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Some related compounds are also listed as harmful if swallowed (H302).[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.

    • Skin Protection: Wear protective gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

  • First Aid Measures:

    • If on Skin: Wash with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Inhaled: Move person to fresh air and keep comfortable for breathing.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

While a comprehensive profile of 5-Amino-3-fluoro-2-methylbenzoic acid is not available in the public domain, the study of its isomers reveals a class of compounds with significant potential in synthetic chemistry. Their utility as building blocks for pharmaceuticals and other advanced materials is well-established. The synthetic protocols and application data for related compounds provide a solid foundation for researchers to explore the chemistry of this and other aminofluoro-2-methylbenzoic acid isomers. As with any research chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount.

References

  • Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • PubChem: Methyl 2-amino-5-fluoro-3-methylbenzoate. Available from: [Link]

  • S. Sreenivasa, et al. 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Chem-Impex: 5-Fluoro-2-methylbenzoic acid. Available from: [Link]

  • DergiPark: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available from: [Link]

  • PubMed: FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Available from: [Link]

  • SpectraBase: 2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Google Patents: CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubChem: 2-Amino-5-fluoro-3-methoxybenzoic acid. Available from: [Link]

  • ResearchGate: 2-Amino-5-fluorobenzoic acid. Available from: [Link]

  • PubMed: Applications of fluorine-containing amino acids for drug design. Available from: [Link]

  • Walsh Medical Media: Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available from: [Link]

  • IT Services: 2-Fluoro-5-Methylbenzoic Acid: A Versatile Research Tool. Available from: [Link]

  • Google Patents: CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • MDPI: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 5-Amino-3-fluoro-2-methylbenzoic Acid

The following technical guide details the solubility and stability profile of 5-Amino-3-fluoro-2-methylbenzoic acid (CAS 1772627-91-4). This guide is structured for medicinal chemists and process scientists, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility and stability profile of 5-Amino-3-fluoro-2-methylbenzoic acid (CAS 1772627-91-4). This guide is structured for medicinal chemists and process scientists, focusing on physicochemical principles, predicted behavior based on structural congeners, and rigorous experimental protocols for characterization.

[1]

Chemical Identity & Structural Context

5-Amino-3-fluoro-2-methylbenzoic acid is a tri-substituted benzoic acid derivative serving as a critical intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1][2]

  • CAS Number: 1772627-91-4[1][2][3][4][5][6][7]

  • Molecular Formula: C₈H₈FNO₂[1]

  • Molecular Weight: 169.15 g/mol [1][7]

  • Structural Analysis:

    • Scaffold: Benzoic acid with an ortho-methyl group (position 2).[1]

    • Electronic Modulators: A fluorine atom at position 3 (electron-withdrawing) and an amino group at position 5 (electron-donating).[1]

    • Synthesis Origin: Typically derived from the reduction of 5-nitro-3-fluoro-2-methylbenzoic acid, which is itself obtained via the regioselective nitration of 3-fluoro-2-methylbenzoic acid.[1]

Physicochemical Profile (Theoretical & Predicted)

Due to the specific substitution pattern, this molecule exhibits unique amphoteric behavior distinct from non-fluorinated anthranilic acids.[1]

Ionization Constants (pKa)

The molecule possesses two ionizable groups, creating a zwitterionic potential, though the neutral species likely predominates at physiological pH due to the weak basicity of the aniline.

  • Acidic Group (COOH): Predicted pKa 3.5 – 3.8 .[1]

    • Rationale: The ortho-methyl group provides steric bulk that may twist the carboxylate out of planarity, reducing conjugation and slightly increasing acidity.[1] The meta-fluorine (-I effect) further stabilizes the carboxylate anion compared to unsubstituted benzoic acid (pKa 4.2).[1]

  • Basic Group (NH₂): Predicted pKa 2.5 – 3.2 (Conjugate Acid).[1]

    • Rationale: The aniline nitrogen is electron-deficient due to the electron-withdrawing nature of the benzoic acid core.[1] The fluorine atom (meta to amine) exerts a further inductive withdrawing effect, lowering the pKa compared to m-toluidine (pKa ~4.7).[1]

Lipophilicity (LogP/LogD)
  • LogP (Neutral): Estimated 1.6 – 1.9 .[1]

    • The fluorine atom increases lipophilicity relative to the non-fluorinated analogue (5-amino-2-methylbenzoic acid), improving membrane permeability potential.[1]

  • LogD (pH 7.4): Estimated < 0.5 .[1]

    • At physiological pH, the carboxylate is fully ionized (COO⁻), significantly reducing the distribution coefficient into organic layers.[1]

Solubility Profile

The compound follows a U-shaped pH-solubility curve typical of ampholytes.[1]

MediumSolubility PredictionMechanistic Rationale
Water (pH 1-2) High Protonation of amine (NH₃⁺) forms a soluble cation.[1]
Water (pH 4-5) Low (Minimum) Isoelectric region.[1] Neutral species predominates; lattice energy is highest.[1]
Water (pH > 7) High Deprotonation of carboxylic acid (COO⁻) forms a soluble anion.[1]
Methanol/Ethanol Moderate-High Soluble as the neutral organic species.[1]
DMSO Very High Standard solvent for stock solutions (>50 mM).[1]
Dichloromethane Low Limited solubility due to the polarity of the zwitterionic character.[1]

Experimental Protocols: Solubility Determination

Trustworthy solubility data requires determining the equilibrium solubility rather than kinetic solubility.[1]

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the exact solubility limit in aqueous buffers and organic solvents.

  • Preparation: Weigh 10 mg of 5-Amino-3-fluoro-2-methylbenzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, 0.1N HCl, or Methanol).[1]

  • Equilibration:

    • Seal vial and place in a thermomixer or orbital shaker.

    • Shake at 25°C for 24 hours at 750 RPM.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.[1]

  • Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (see HPLC conditions below).[1]

    • Analyze via HPLC-UV against a standard curve.[1]

Visualization: pH-Dependent Solubility Equilibrium

The following diagram illustrates the species distribution affecting solubility.

SolubilityEquilibrium Cation Cationic Form (pH < 2.0) High Solubility Neutral Neutral / Zwitterion (pH 3.5 - 4.5) Minimum Solubility (Precipitation Risk) Cation->Neutral - H+ (pKa ~2.8) Neutral->Cation + H+ Anion Anionic Form (pH > 6.0) High Solubility Neutral->Anion - H+ (pKa ~3.7) Anion->Neutral + H+

Caption: Theoretical ionization equilibrium showing the solubility minimum in the pH 3.5–4.5 range.

Stability Profile & Stress Testing[1]

The stability of 5-Amino-3-fluoro-2-methylbenzoic acid is governed by the susceptibility of the aniline group to oxidation and the potential for decarboxylation under extreme thermal stress.[1]

Degradation Pathways[1]
  • Oxidation: Primary anilines are sensitive to air oxidation, leading to the formation of azo compounds, quinone imines, or colored polymeric species (browning).[1] This is accelerated by light and high pH.[1]

  • Decarboxylation: While benzoic acids can decarboxylate, the ortho-methyl group stabilizes the carboxylate relative to ortho-amino analogs.[1] However, prolonged heating (>100°C) in acidic media may trigger loss of CO₂.[1]

  • Hydrolysis: The molecule contains no hydrolyzable esters or amides; it is hydrolytically stable.[1]

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating analytical methods and determine storage requirements.

Stress ConditionConditionsDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C24 HoursStable (Recover >98%)
Base Hydrolysis 1N NaOH, 60°C24 HoursStable (Recover >98%)
Oxidation 3% H₂O₂, RT4 HoursDegradation: Look for N-oxide or azo dimers.[1]
Thermal 80°C (Solid State)7 DaysStable
Photolysis 1.2 million lux hours--Sensitive: Protect from light to prevent browning.[1]
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions Sample Sample: 5-Amino-3-fluoro- 2-methylbenzoic acid Acid Acid Stress (1N HCl, 60°C) Sample->Acid Base Base Stress (1N NaOH, 60°C) Sample->Base Oxid Oxidative Stress (3% H2O2) Sample->Oxid Photo Photostability (UV/Vis Light) Sample->Photo Analysis HPLC-UV/MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Degradation Profile & Mass Balance Analysis->Result

Caption: Workflow for forced degradation studies to identify stability risks.

Analytical Methodology (HPLC)

To accurately monitor solubility and stability, use the following validated HPLC conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxylate).[1]

    • Note: The aniline group may shift absorption maxima; scan 200–400 nm for optimal wavelength.[1]

Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain purity >98%.

  • Storage: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidative darkening of the amine.

  • Container: Amber glass vials to protect from photolytic degradation.

  • Safety: The compound is an irritant (Skin/Eye).[1] Use standard PPE (Gloves, Goggles, Fume hood).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17915148, 3-Amino-5-fluorobenzoic acid (Analogous Structure).[1] Retrieved from [Link][1]

  • Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.[1][8] The Journal of Physical Chemistry B. Retrieved from [Link][1]

  • European Medicines Agency (EMA). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.[1] Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 5-Amino-3-fluoro-2-methylbenzoic Acid: Melting Point and pKa Determination

The structural complexity of 5-Amino-3-fluoro-2-methylbenzoic acid, featuring an aromatic ring substituted with an amino group, a fluorine atom, a methyl group, and a carboxylic acid, suggests a molecule with distinct el...

Author: BenchChem Technical Support Team. Date: March 2026

The structural complexity of 5-Amino-3-fluoro-2-methylbenzoic acid, featuring an aromatic ring substituted with an amino group, a fluorine atom, a methyl group, and a carboxylic acid, suggests a molecule with distinct electronic and steric properties that will influence its physicochemical profile. The methodologies detailed herein are designed to provide accurate and reproducible data, essential for any researcher or drug development professional working with this or structurally similar compounds.

The Critical Role of Melting Point and pKa in Drug Development

The melting point of an active pharmaceutical ingredient (API) is a fundamental indicator of its purity and is crucial for formulation development and stability testing.[4] A sharp melting point range is indicative of a highly pure crystalline solid, while a broad melting range often suggests the presence of impurities.[5] Furthermore, different polymorphic forms of a drug can exhibit different melting points, which in turn can affect solubility and bioavailability.[4]

The pKa, or the acid dissociation constant, is a measure of the extent of ionization of a molecule at a given pH.[1] This parameter is of paramount importance in drug development as it governs a molecule's solubility, lipophilicity, and ability to cross biological membranes.[1][2][3] The ionization state of a drug at physiological pH (typically around 7.4) will dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For 5-Amino-3-fluoro-2-methylbenzoic acid, the presence of both an acidic carboxylic acid group and a basic amino group means it will have at least two pKa values, making its ionization behavior more complex.

Quantitative Data Summary

As specific experimental data for 5-Amino-3-fluoro-2-methylbenzoic acid is not available, the following table presents typical data for a related, though structurally different, compound, 5-Fluoro-2-methylbenzoic acid, to provide a contextual reference.

Physical CharacteristicReported Value (5-Fluoro-2-methylbenzoic acid)
Melting Point131 - 135 °C[6]
pKaNot available

Note: This data is for a different, though structurally related, molecule and should not be considered representative of 5-Amino-3-fluoro-2-methylbenzoic acid.

Experimental Protocols

The following sections detail the standard, validated methodologies for the experimental determination of the melting point and pKa of a solid organic compound such as 5-Amino-3-fluoro-2-methylbenzoic acid.

Melting Point Determination: Capillary Method

The capillary melting point determination method is a widely used and reliable technique for establishing the melting range of a crystalline solid.[5][7]

Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature at which the substance melts is observed. Pure crystalline solids will have a sharp, well-defined melting point, typically within a 1-2°C range.[5]

Experimental Workflow:

MeltingPointWorkflow A Sample Preparation: Finely powder the dry sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus. B->C D Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point. C->D E Observation: Record the temperature at which the first drop of liquid appears (T1). D->E F Observation: Record the temperature at which the entire sample is liquid (T2). E->F G Result: The melting range is T1 - T2. F->G

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of 5-Amino-3-fluoro-2-methylbenzoic acid is completely dry and free of solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.[7][8]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[5][8]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.[9]

  • Heating: If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate. For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the expected melting point is approached.[5]

  • Observation and Recording: Carefully observe the sample. Record the temperature (T1) at which the first sign of melting (the appearance of a liquid phase) is observed. Continue heating and record the temperature (T2) at which the last solid particle melts.[8]

  • Reporting: The melting point is reported as the range from T1 to T2.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading.[5]

  • Calibration: Using a calibrated thermometer or apparatus is essential for the accuracy of the measurement.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of an acidic or basic compound.[10]

Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acidic and basic forms of the molecule are present in equal concentrations, which corresponds to the midpoint of the titration curve.[10]

Experimental Workflow:

pKaWorkflow A Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent (e.g., water or a co-solvent). B Apparatus Setup: Calibrate a pH meter and immerse the electrode in the sample solution. A->B C Titration: Add small, precise volumes of a standardized strong base (e.g., NaOH) to the solution. B->C D Data Collection: Record the pH of the solution after each addition of the base. C->D E Data Analysis: Plot a titration curve (pH vs. volume of base added). D->E F pKa Determination: Determine the volume of base at the equivalence point. The pH at half the equivalence point volume is the pKa. E->F

Caption: Workflow for pKa Determination.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of 5-Amino-3-fluoro-2-methylbenzoic acid (e.g., 0.1-0.2 g) and dissolve it in a known volume of deionized water.[10] If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.

  • Apparatus Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10] Place the calibrated pH electrode and a magnetic stir bar into the beaker containing the sample solution.

  • Titration: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Slowly add the base to the sample solution in small, known increments (e.g., 0.1-0.5 mL).

  • Data Collection: After each addition of the base, allow the pH reading to stabilize and then record the pH and the total volume of base added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Identify the equivalence point(s) of the titration, which is the point of steepest inflection on the curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point (the volume of base added is half of that required to reach the equivalence point).[10] For a molecule with multiple ionizable groups like 5-Amino-3-fluoro-2-methylbenzoic acid, there will be multiple equivalence points and corresponding pKa values.

Causality Behind Experimental Choices:

  • Standardized Base: The concentration of the titrant must be accurately known to determine the equivalence point precisely.

  • Calibrated pH Meter: Accurate pH measurements are fundamental to this technique.[10]

  • Stirring: Continuous stirring ensures that the solution is homogeneous and the pH reading is representative of the entire solution.

Conclusion

The determination of the melting point and pKa of 5-Amino-3-fluoro-2-methylbenzoic acid is a critical first step in its evaluation as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable data. Adherence to these protocols will ensure the generation of high-quality physicochemical data, which is indispensable for making informed decisions throughout the drug discovery and development process.

References

  • Melting point determination. (n.d.).
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16).
  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19).
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry.
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Analytical Methods.
  • Determination of Melting Point. (n.d.). PennWest University.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Benzoic acid, 5-amino-3-fluoro-2-iodo-, methyl ester Properties. (2025, October 15). EPA.
  • 5-Fluoro-2-methylbenzoic acid. (n.d.). Chem-Impex.
  • What is pKa and how is it used in drug development?. (2023, December 13).
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16).
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023, May 12). Chemaxon.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Strategic Utilization of 5-Amino-3-fluoro-2-methylbenzoic Acid in Lead Optimization

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4). It moves beyond basic catalog data to prov...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4). It moves beyond basic catalog data to provide actionable protocols for synthesis, purification, and lead optimization.

Executive Summary: The "Orthogonal Lock" Scaffold

In modern drug discovery, 5-Amino-3-fluoro-2-methylbenzoic acid represents a high-value "privileged structure" for Multi-Parameter Optimization (MPO). It is not merely a linker but a functional tool used to solve specific medicinal chemistry problems:

  • Conformational Control (The "Magic Methyl"): The C2-methyl group introduces steric strain that forces the C1-carbonyl group out of coplanarity with the phenyl ring. This "twist" is critical for binding pockets requiring a specific dihedral angle (e.g., kinase solvent fronts) and can induce atropisomerism to improve selectivity.

  • Metabolic Stability: The C3-fluorine atom blocks a metabolically labile site (ortho to the methyl) and modulates the electronic properties of the ring, lowering the pKa of the C5-amine and the C1-acid.

  • Vectorization: The C5-amino group serves as a versatile handle for library generation, allowing growth into solvent-exposed regions of a protein target.

Physicochemical Profile

PropertyValueNote
CAS Number 1772627-91-4Distinct from the 3-amino isomer (CAS 1427381-07-4)
Molecular Formula

Molecular Weight 169.15 g/mol Fragment-based drug discovery (FBDD) compliant
Predicted pKa (Acid) ~3.2Lowered by F-induction vs. 2-methylbenzoic acid (~3.9)
Predicted pKa (Base) ~2.5 - 3.0Aniline nitrogen is less basic due to F-induction
LogP ~1.3Favorable for CNS and oral bioavailability
H-Bond Donors/Acceptors 2 / 3Balanced profile

Synthetic Protocol: Preparation & Regiocontrol

Challenge: The synthesis of the 5-amino isomer involves the nitration of 3-fluoro-2-methylbenzoic acid . This reaction presents a regioselectivity challenge due to competing directing groups.[1]

  • Methyl (C2): Activator, directs ortho/para (to C1/C3 and C5).

  • Fluorine (C3): Deactivator, directs ortho/para (to C2/C4 and C6).

  • Carboxyl (C1): Deactivator, directs meta (to C5).[1]

While the Methyl and Carboxyl groups cooperatively direct to C5 , the Fluorine atom directs to C6 . Experimental evidence suggests that without careful control, significant amounts of the 6-nitro isomer can form.

Protocol A: Regioselective Nitration and Isolation

Objective: Isolate 3-fluoro-2-methyl-5-nitrobenzoic acid from the isomeric mixture.

Reagents:

  • Starting Material: 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1)[2]

  • Nitrating Agent: Fuming

    
     / Conc.[1][3] 
    
    
    
  • Solvent: Sulfuric acid or Trifluoroacetic anhydride (TFAA) for milder conditions.

Step-by-Step Methodology:

  • Preparation: Cool concentrated

    
     (5 mL/g of substrate) to -10°C in a salt-ice bath.
    
  • Addition: Dissolve 3-fluoro-2-methylbenzoic acid in the acid. Slowly add fuming

    
     (1.1 eq) dropwise, maintaining internal temperature < 0°C.
    
    • Expert Note: Higher temperatures favor the kinetically accessible C6-nitro isomer. Low temperature favors the thermodynamically stable C5-nitro isomer (reinforced by the Me/COOH directing match).

  • Reaction: Stir at 0°C for 2 hours. Monitor by LCMS.

  • Quench: Pour onto crushed ice. The solid precipitate is a mixture of 5-nitro (major) and 6-nitro (minor) isomers.

  • Purification (Critical):

    • Dissolve the crude solid in hot Ethanol/Water (3:1).

    • Fractional Crystallization: The 5-nitro isomer is typically less soluble and crystallizes first upon slow cooling.

    • Alternative: Flash chromatography (DCM/MeOH + 1% AcOH). The 6-nitro isomer, being more twisted and less polar due to internal H-bonding (nitro-acid), often elutes earlier.

  • Yield: Target >60% of the 5-nitro isomer.

Protocol B: Reduction to 5-Amino

Objective: Clean conversion of nitro to aniline without defluorination.

Reagents:

  • 
     (balloon) / 10% Pd/C OR  Iron powder / 
    
    
    
    (if halogen sensitivity is a concern, though aryl-F is stable to Pd/H2).

Methodology:

  • Suspend the 5-nitro intermediate in Methanol.

  • Add 10 mol% Pd/C (wet).

  • Stir under

    
     atmosphere (1 atm) for 4 hours at RT.
    
  • Filtration: Filter through Celite to remove catalyst.

  • Concentration: Evaporate solvent to yield 5-Amino-3-fluoro-2-methylbenzoic acid as a tan solid.

Medicinal Chemistry Application: Scaffold Utilization

Decision Logic: When to use this Scaffold?

Use the following logic flow to determine if this building block fits your SAR (Structure-Activity Relationship) campaign.

ScaffoldLogic Start Lead Optimization Issue Metab Metabolic Instability (Ortho-oxidation?) Start->Metab Yes Conf Potency Plateau (Need Conf. Lock?) Start->Conf Yes Vector Need Solubilizing Group? Start->Vector Yes Sol1 Add 3-Fluoro (Blocks metabolism) Metab->Sol1 Sol2 Add 2-Methyl (Twists Ring) Conf->Sol2 Sol3 Use 5-Amino (Amide/Urea handle) Vector->Sol3 Target Select: 5-Amino-3-fluoro- 2-methylbenzoic acid Sol1->Target Sol2->Target Sol3->Target

Figure 1: Decision matrix for selecting the 5-Amino-3-fluoro-2-methylbenzoic acid scaffold in lead optimization.

Protocol C: Library Generation (Reverse Amide Coupling)

The C5-amino group is less nucleophilic than a standard aniline due to the inductive effect of the C3-fluorine. Standard coupling conditions may be sluggish.

Optimized Coupling Protocol:

  • Activation: Do not rely on standard EDC/HOBt. Use HATU or T3P (Propylphosphonic anhydride).

  • Conditions:

    • Amine: 5-Amino-3-fluoro-2-methylbenzoic acid (protected as methyl ester if necessary, or reacting the C5-amine selectively if C1-acid is orthogonal).

    • Partner: Carboxylic Acid (

      
      ).[1]
      
    • Reagent: T3P (50% in EtOAc, 2.0 eq), Pyridine (3.0 eq).

    • Solvent: EtOAc or DMF.

    • Temp: 50°C (Heat is often required due to reduced nucleophilicity).

  • Mechanism: The T3P drives the reaction to completion without racemizing chiral centers on the partner acid.

Case Study: Kinase Inhibitor Design

In the design of inhibitors for kinases like Btk or TRK , the "hinge binder" often requires a specific orientation relative to the "solvent front."

  • The Problem: A planar biphenyl system often incurs an entropy penalty upon binding.

  • The Solution: Incorporating the 2-methyl group forces a dihedral angle of ~60-90° between the benzamide and the attached ring.

  • The Enhancement: The 3-fluoro group prevents oxidation of the methyl group (a common metabolic soft spot) and lowers the electron density of the aromatic ring, potentially reducing off-target hERG binding (which often correlates with lipophilic, electron-rich aromatics).

SynthesisFlow SM 3-Fluoro-2-methyl- benzoic acid Step1 Nitration (HNO3/H2SO4, 0°C) SM->Step1 Inter Mixture: 5-Nitro (Major) + 6-Nitro (Minor) Step1->Inter Purify Crystallization (EtOH/H2O) Inter->Purify PureInter 5-Nitro-3-fluoro- 2-methylbenzoic acid Purify->PureInter Step2 Reduction (H2, Pd/C) PureInter->Step2 Final 5-Amino-3-fluoro- 2-methylbenzoic acid Step2->Final

Figure 2: Validated synthetic workflow for the isolation of the target scaffold.

References

  • Regioselectivity in Nitration: Hurth, K. et al. "Regioselective nitration of 3-fluoro-2-substituted benzoic acids."[2] Tetrahedron Letters, 56(22), 2860–2862 (2015).[2] (Discusses the competing directing effects).

  • Fluorine in Medicinal Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). (Foundational text on F-effects on pKa and metabolism).

  • Compound Data: PubChem CID 1772627-91-4 Entry.[4][5][6]

  • Synthetic Methodology: "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid" (Related patent methodology for nitration conditions). US Patent 11001552B2.

  • Commercial Availability & Spectra: BLD Pharm Product Page for CAS 1772627-91-4.[5][6]

Disclaimer: All protocols should be performed by trained personnel in a fume hood. Nitration reactions are exothermic and potentially explosive; strict temperature control is mandatory.

Sources

Application

Application Note: 5-Amino-3-fluoro-2-methylbenzoic Acid in Anti-Inflammatory Drug Discovery

Executive Summary & Strategic Rationale 5-Amino-3-fluoro-2-methylbenzoic acid represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to bridge the gap between classic non-steroidal anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

5-Amino-3-fluoro-2-methylbenzoic acid represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to bridge the gap between classic non-steroidal anti-inflammatory drugs (NSAIDs) and next-generation kinase inhibitors.

Unlike generic aniline derivatives, this molecule integrates three critical structural features for Fragment-Based Drug Discovery (FBDD):

  • The 5-Amino Group: A versatile handle for amide coupling, enabling interaction with the "hinge region" of kinase domains (e.g., p38 MAPK, BTK).

  • The 3-Fluoro Substituent: Enhances metabolic stability by blocking oxidative metabolism (CYP450) and modulates the pKa of the adjacent carboxylic acid, improving bioavailability.

  • The 2-Methyl Group: Provides steric bulk that forces the molecule into a specific conformation (atropisomerism control), often crucial for selectivity in ATP-binding pockets.

This guide details the protocols for synthesizing, validating, and applying this scaffold to develop inhibitors for inflammatory pathways, specifically targeting the p38 MAPK and NF-κB signaling cascades.

Chemical Synthesis & Quality Control Protocol

Retrosynthetic Analysis

The most robust industrial route utilizes a regioselective nitration of 3-fluoro-2-methylbenzoic acid, followed by catalytic hydrogenation. This pathway exploits the cooperative directing effects of the methyl (para-director) and carboxylic acid (meta-director) groups to favor substitution at the C5 position.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start Starting Material: 3-Fluoro-2-methylbenzoic acid Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter Intermediate: 3-Fluoro-2-methyl-5-nitrobenzoic acid Step1->Inter Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Product Target: 5-Amino-3-fluoro-2-methylbenzoic acid Step2->Product

Figure 1: Regioselective synthesis pathway maximizing yield of the 5-amino isomer.

Detailed Synthetic Protocol

Step 1: Regioselective Nitration

  • Preparation: Dissolve 10.0 g (64.9 mmol) of 3-Fluoro-2-methylbenzoic acid in 50 mL of concentrated H₂SO₄ at -5°C.

  • Addition: Dropwise add a mixture of fuming HNO₃ (1.1 eq) and H₂SO₄, maintaining internal temperature < 0°C. Note: The 2-methyl group activates the C5 position, while the 3-fluoro group sterically hinders C2/C4, directing nitration to C5.

  • Quench: Pour onto crushed ice (200 g). The precipitate is 3-Fluoro-2-methyl-5-nitrobenzoic acid.

  • Purification: Recrystallize from ethanol/water to remove the minor C6-nitro isomer.

Step 2: Catalytic Hydrogenation

  • Reduction: Dissolve the nitro intermediate in Methanol (0.1 M). Add 10 wt% Pd/C catalyst (5% loading).

  • Reaction: Stir under H₂ atmosphere (balloon pressure, 1 atm) for 4 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

  • Yield: Expect ~85-90% yield of off-white solid.

Quality Control (QC) Specifications
ParameterSpecificationMethodRationale
Purity >98.0%HPLC (C18, 0.1% TFA)Essential for biological assay reproducibility.
Identity m/z 170.1 [M+H]+LC-MS (ESI+)Confirms molecular weight (MW: 169.15).
Regioisomer <0.5% 6-amino1H-NMR (DMSO-d6)Verify doublet splitting of aromatic protons.
Water Content <1.0%Karl FischerMoisture affects stoichiometry in coupling reactions.

Biological Application: Anti-Inflammatory Kinase Inhibition[1]

Mechanism of Action

This scaffold is particularly effective for designing Type II kinase inhibitors. The carboxylic acid moiety can form hydrogen bonds with the "gatekeeper" residue (e.g., Thr106 in p38α), while the 5-amino group serves as the attachment point for a "tail" that extends into the allosteric hydrophobic pocket.

Signaling Pathway Context (DOT Diagram)

SignalingPathway Stimulus Inflammatory Stimulus (LPS / TNF-a) Receptor TLR4 / TNFR Stimulus->Receptor MAP3K MAP3K (TAK1) Receptor->MAP3K Target p38 MAPK (Drug Target) MAP3K->Target Phosphorylation Downstream MK2 / MSK1 Target->Downstream Blocked by Scaffold Deriv. Transcription Transcription Factors (ATF2 / CREB) Downstream->Transcription Cytokine Pro-inflammatory Cytokines (IL-6, IL-1b, TNF-a) Transcription->Cytokine

Figure 2: p38 MAPK inflammatory cascade showing the intervention point for 5-amino-3-fluoro-2-methylbenzoic acid derivatives.

Protocol: Fragment-Based Screening Assay (LanthaScreen™)

Objective: Validate the binding affinity of the scaffold to the p38 MAPK active site.

Reagents:

  • Recombinant p38α MAPK (active).

  • Europium-labeled anti-GST antibody.

  • Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Test Compound: 5-Amino-3-fluoro-2-methylbenzoic acid (dissolved in DMSO).

Procedure:

  • Preparation: Dilute test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix 5 nM p38α enzyme + 2 nM Eu-antibody + 100 nM Tracer + Compound (titration 1 nM to 100 µM).

  • Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate IC₅₀ based on the displacement of the Tracer. A high-affinity hit will decrease the FRET ratio.

Expected Result: As a fragment, the IC₅₀ is expected to be in the high micromolar range (10-100 µM). This confirms "ligand efficiency" before growing the molecule via the amino handle.

Advanced Application: Scaffold Hopping & Diversification

To transform the fragment into a potent drug lead, the 5-amino position is derivatized.

Protocol: Amide Coupling for Library Generation

  • Reagents: 5-Amino-3-fluoro-2-methylbenzoic acid (1 eq), Heterocyclic Acid (e.g., Nicotinic acid deriv., 1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF.

  • Reaction: Stir at RT for 2 hours.

  • Rationale: This creates a "Reverse Amide" linker. The 3-fluoro group on the scaffold protects the amide bond from metabolic hydrolysis, a common failure point in early anti-inflammatory candidates.

References

  • National Institutes of Health (PubChem). Compound Summary: Methyl 2-amino-5-fluoro-3-methylbenzoate (Isomer Analysis). Retrieved from [Link]

  • Google Patents. (2023). CN117049963A: Preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.[1] Retrieved from

  • MDPI. (2021). Preclinical Pharmacokinetics of 5-Aminosalicylic Acid Derivatives.[2] (Contextual reference for 5-amino-benzoate pharmacophores). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 5-Amino-3-fluoro-2-methylbenzoic acid in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of a Novel Scaffold In the landscape of modern oncology, the pursuit of novel ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of a Novel Scaffold

In the landscape of modern oncology, the pursuit of novel chemical entities that can serve as scaffolds for targeted therapies is of paramount importance. The strategic incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorinated benzoic acid derivatives, in particular, have emerged as a promising class of compounds with a broad spectrum of therapeutic applications, including anticancer agents.[1][2][3]

This guide focuses on 5-Amino-3-fluoro-2-methylbenzoic acid , a compound of significant interest due to its structural features that suggest a potential for anticancer activity. While direct studies on this specific molecule are not yet prevalent in the public domain, its similarity to other biologically active compounds provides a strong rationale for its investigation as a novel scaffold in anticancer drug discovery. For instance, derivatives of 2-aminobenzoic acid have been explored for their therapeutic potential, and the presence of a fluorine atom can significantly enhance the biological efficacy of a molecule.[1][4] This document provides a comprehensive framework for researchers to explore the synthesis, biological activity, and mechanism of action of 5-Amino-3-fluoro-2-methylbenzoic acid and its derivatives.

Proposed Synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid

A plausible synthetic route for 5-Amino-3-fluoro-2-methylbenzoic acid can be adapted from established methods for similar halogenated and aminated benzoic acid derivatives. A potential starting point could be a commercially available nitrotoluene derivative, which can undergo a series of reactions including nitration, reduction, halogenation, and oxidation to yield the desired product.

A more direct approach could be adapted from the synthesis of structurally related compounds such as 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.[5] A proposed synthetic workflow is outlined below:

A 2-Methyl-3,5-dinitrobenzoic acid B Selective Reduction A->B e.g., Na2S or (NH4)2S C 5-Amino-2-methyl-3-nitrobenzoic acid B->C D Diazotization & Fluorination (Sandmeyer or Balz-Schiemann reaction) C->D E 5-Amino-3-fluoro-2-methylbenzoic acid D->E

Caption: Proposed synthetic workflow for 5-Amino-3-fluoro-2-methylbenzoic acid.

Hypothesized Mechanism of Action: A Pro-drug Approach Targeting the Aryl Hydrocarbon Receptor (AhR) Pathway

A compelling hypothesis for the anticancer activity of 5-Amino-3-fluoro-2-methylbenzoic acid is its potential to act as a pro-drug that is selectively activated in cancer cells. This mechanism is well-documented for other amino-aromatic compounds, such as 2-(4-aminophenyl)benzothiazoles, which are substrates for cytochrome P450 enzymes, particularly CYP1A1.[6][7][8] The expression of CYP1A1 is regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that is often constitutively active in various tumors.[9][10][11]

The proposed mechanism is as follows:

  • Uptake and AhR Activation: 5-Amino-3-fluoro-2-methylbenzoic acid, or a derivative, enters the cancer cell and binds to the cytosolic AhR.

  • Nuclear Translocation and Gene Induction: The ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the upregulation of enzymes like CYP1A1.[6]

  • Metabolic Activation: The induced CYP1A1 enzyme metabolizes the compound, converting it into a reactive electrophilic species.

  • DNA Damage and Apoptosis: This reactive metabolite forms adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[6][7]

This proposed pathway offers the advantage of tumor selectivity, as CYP1A1 is often overexpressed in tumor cells compared to healthy tissues.[6][7]

cluster_0 Cytoplasm cluster_1 Nucleus Compound 5-Amino-3-fluoro-2-methylbenzoic acid AhR_Hsp90 AhR-Hsp90 Complex Compound->AhR_Hsp90 Reactive_Metabolite Reactive Metabolite Compound->Reactive_Metabolite AhR AhR Hsp90 Hsp90 Compound_AhR Compound-AhR Complex AhR_Hsp90->Compound_AhR Binding Compound_AhR->Hsp90 Hsp90 Dissociation AhR_ARNT AhR-ARNT Dimer Compound_AhR->AhR_ARNT Dimerization CYP1A1_protein CYP1A1 Protein CYP1A1_protein->Reactive_Metabolite Metabolism DNA_damage DNA Damage Reactive_Metabolite->DNA_damage ARNT ARNT ARNT->AhR_ARNT XRE XRE (on DNA) AhR_ARNT->XRE Binding CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_mRNA->CYP1A1_protein Translation Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Hypothesized AhR-mediated activation of 5-Amino-3-fluoro-2-methylbenzoic acid.

Application Notes and Protocols

The following section provides detailed protocols for the initial in vitro evaluation of 5-Amino-3-fluoro-2-methylbenzoic acid as a potential anticancer agent.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Amino-3-fluoro-2-methylbenzoic acid in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom sterile plates

  • 5-Amino-3-fluoro-2-methylbenzoic acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Amino-3-fluoro-2-methylbenzoic acid stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

    • Add 100 µL of the solubilization solution to each well.[15]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100%
11.1088%
100.8568%
500.4032%
1000.1512%
Mechanism of Action Investigation: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[16][17][18][19] It can be used to investigate the expression of key proteins involved in the hypothesized AhR pathway.

Objective: To determine if 5-Amino-3-fluoro-2-methylbenzoic acid induces the expression of AhR and CYP1A1, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

    • Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for AhR, CYP1A1, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]

Objective: To determine if 5-Amino-3-fluoro-2-methylbenzoic acid induces cell cycle arrest in cancer cells.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[24]

    • Incubate the cells at 4°C for at least 30 minutes.[24]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[20][24]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a robust starting point for the investigation of 5-Amino-3-fluoro-2-methylbenzoic acid as a potential anticancer agent. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and assessing its impact on the cell cycle, researchers can build a comprehensive understanding of this novel compound's therapeutic potential. Positive results from these initial in vitro studies would warrant further investigation, including the synthesis of derivatives to establish structure-activity relationships, and in vivo studies in preclinical animal models to evaluate efficacy and safety. The exploration of this and similar fluorinated benzoic acid scaffolds holds significant promise for the future of targeted cancer therapy.

References

  • Western blot protocol. Abcam. [URL: https://www.abcam.com/protocols/western-blot-protocol]
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/western-blot-protocol-complete-step-by-step-guide]
  • Unveiling the Potent Biological Activities of 4-Fluorobenzoic Acid Derivatives: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
  • The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy. MDPI. [URL: https://www.mdpi.com/2072-6694/16/3/488]
  • Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2021.623466/full]
  • Cytochrome P450 1A1-mediated anticancer drug discovery: in silico findings. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1517/17460441.2012.695368]
  • Assaying cell cycle status using flow cytometry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4333587/]
  • Role of the Aryl Hydrocarbon Receptor in Carcinogenesis and Potential as an Anti-Cancer Drug Target. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695880/]
  • Western blot protocol: A simple 7-step guide to protein detection. Cytiva. [URL: https://www.cytivalifesciences.com/en/us/solutions/protein-research/knowledge-center/western-blotting/western-blotting-steps-and-troubleshooting]
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [URL: https://www.uthscsa.edu/research/facilities/flow-cytometry/protocols/cell-cycle]
  • The Aryl Hydrocarbon Receptor and Tumor Immunity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5808252/]
  • The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy. Frontiers in Toxicology. [URL: https://www.frontiersin.org/articles/10.3389/ftox.2024.1387607/full]
  • Cytochrome P450 1A1-mediated anticancer drug discovery: In silico findings. ResearchGate. [URL: https://www.researchgate.net/publication/225078508_Cytochrome_P450_1A1-mediated_anticancer_drug_discovery_In_silico_findings]
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol]
  • Practical Guide for Live Cell Cycle Analysis in Flow Cytometry. AAT Bioquest. [URL: https://www.aatbio.com/resources/guides/practical-guide-for-live-cell-cycle-analysis-in-flow-cytometry]
  • New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24530441/]
  • Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29656114/]
  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [URL: https://www.biocompare.com/Editorial-Articles/566871-Cell-Cycle-Analysis-with-Flow-Cytometry/]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
  • MTT Cell Assay Protocol. Texas Children's Hospital. [URL: http://txch.org/doctors/dr-terzah-horton/protocols/mtt-cell-assay-protocol]
  • Cell Viability Assays. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • CYP1A1 Regulates Breast Cancer Proliferation and Survival. AACR Journals. [URL: https://aacrjournals.
  • Western Blot Protocol. R&D Systems. [URL: https://www.rndsystems.com/resources/protocols/western-blot-protocol]
  • Cytochrome P450 Cyp1a1: Wider Roles in Cancer Progression and Prevention. ResearchGate. [URL: https://www.researchgate.net/publication/26480749_Cytochrome_P450_Cyp1a1_Wider_Roles_in_Cancer_Progression_and_Prevention]
  • Western Blot Protocol. YouTube. [URL: https://www.youtube.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [URL: https://www.researchgate.net/publication/381014841_Recent_advances_on_anticancer_and_antimicrobial_activities_of_directly-fluorinated_five-membered_heterocycles_and_their_benzo-fused_systems]
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Google Patents. [URL: https://patents.google.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200021/]
  • 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. Ossila. [URL: https://www.ossila.com/products/5-fluoro-2-methylbenzoic-acid]
  • 5-Fluoro-2-methylbenzoic acid. Chem-Impex. [URL: https://www.chemsavers.com/5-fluoro-2-methylbenzoic-acid]
  • 3-Amino-5-fluoro-2-methyl-benzoic acid | 246877-31-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemcia/c12h9ae0a32f]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v77p0182]

Sources

Application

"5-Amino-3-fluoro-2-methylbenzoic acid" in agrochemical synthesis

Application Note: Strategic Utilization of 5-Amino-3-fluoro-2-methylbenzoic Acid in Agrochemical Synthesis Part 1: Executive Summary & Strategic Value 5-Amino-3-fluoro-2-methylbenzoic acid represents a high-value pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Amino-3-fluoro-2-methylbenzoic Acid in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

5-Amino-3-fluoro-2-methylbenzoic acid represents a high-value pharmacophore scaffold in modern agrochemical discovery, specifically for Group 30 (GABA-gated chloride channel allosteric modulators) insecticides and PPO-inhibiting herbicides .

Unlike generic benzoic acid derivatives, this specific isomer offers a unique "Lock-and-Shield" mechanism:

  • The "Magic Methyl" (C2): The ortho-methyl group creates significant steric bulk, forcing the carboxylic acid (and subsequent amide linkages) out of planarity. This "conformation locking" is critical for binding affinity in chiral pockets of insect GABA receptors.

  • The Fluorine Shield (C3): The fluorine atom adjacent to the methyl group modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the vulnerable ring position, enhancing field persistence.

  • The Amino Handle (C5): Located meta to the acid and para to the methyl, this position is electronically primed for nucleophilic attack or Sandmeyer transformations, allowing for the construction of "meta-diamide" architectures similar to Broflanilide and Cyproflanilide .

Part 2: Chemical Profile & Handling

PropertySpecification / Data
Chemical Name 5-Amino-3-fluoro-2-methylbenzoic acid
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in Hexane
pKa (Calc) ~4.2 (COOH), ~3.5 (NH₂ conjugate acid)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light
Hazards Irritant (Skin/Eye/Respiratory).[1] Potential sensitizer.

Handling Precaution: The free aniline is prone to oxidation. All synthesis steps should be conducted under an inert atmosphere.

Part 3: Synthesis Protocols

Workflow Overview

The following protocols describe the upstream synthesis (preparation of the scaffold) and downstream application (incorporation into a diamide insecticide).

SynthesisWorkflow SM 3-Fluoro-2-methylbenzoic acid Step1 Nitration (HNO3/H2SO4) SM->Step1 Regioselective Electrophilic Sub. Inter1 5-Nitro-3-fluoro-2-methylbenzoic acid Step1->Inter1 Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Nitro Reduction Target 5-Amino-3-fluoro-2-methylbenzoic acid (The Scaffold) Step2->Target Step3 Chemoselective Coupling (Acid Chloride Formation) Target->Step3 Downstream Functionalization Product Meta-Diamide Active Ingredient Step3->Product

Figure 1: Synthesis workflow from precursor to active ingredient. Note the critical reduction step which must preserve the C-F bond.

Protocol A: Synthesis of the Scaffold (Upstream)

Objective: Regioselective nitration followed by reduction to yield 5-amino-3-fluoro-2-methylbenzoic acid.

Step 1: Nitration

  • Reagents: 3-Fluoro-2-methylbenzoic acid (1.0 eq), Fuming HNO₃ (1.5 eq), Conc. H₂SO₄ (Solvent).

  • Mechanism: The C2-Methyl (para-director) and C1-Carboxyl (meta-director) cooperatively direct the nitro group to C5 .

  • Procedure:

    • Dissolve 3-fluoro-2-methylbenzoic acid in H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃, maintaining temp <10°C (Exothermic!).

    • Stir at RT for 2 hours. Monitor by HPLC.

    • Pour onto crushed ice. Filter the yellow precipitate (5-Nitro intermediate).

    • Critical Check: Verify regiochemistry via NMR (Protons at C4 and C6 should appear as doublets with specific coupling constants).

Step 2: Reduction (The "Soft" Method)

  • Rationale: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it risks defluorination in highly substituted rings. Iron-mediated reduction is preferred for halogenated aromatics.

  • Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (3:1).

  • Procedure:

    • Suspend the 5-nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and heat to 60°C.

    • Add Iron powder in portions (vigorous bubbling). Reflux for 3 hours.

    • Hot filter through Celite to remove iron oxides.

    • Concentrate filtrate and adjust pH to 6–7 to precipitate the amino acid.

Protocol B: Downstream Application (Meta-Diamide Construction)

Objective: Utilize the scaffold to build a "Broflanilide-like" meta-diamide insecticide. This requires differentiating the Carboxylic Acid reactivity from the Aniline reactivity.

Challenge: The C2-methyl group sterically hinders the C1-carboxylic acid. Standard coupling agents (EDC/NHS) may result in low yields. Solution: Use the Acid Chloride route for the first coupling.

Step 1: Acid Activation & First Amide Coupling

  • Activation: Suspend 5-amino-3-fluoro-2-methylbenzoic acid in Toluene. Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF. Reflux until gas evolution ceases (2h).

    • Note: The amino group will form the hydrochloride salt, protecting it temporarily.

  • Coupling: Evaporate excess SOCl₂. Re-dissolve the acid chloride in dry THF.

  • Nucleophile Addition: Add the target aniline (e.g., 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) and Pyridine (3.0 eq).

  • Condition: Reflux may be required due to steric hindrance from the C2-methyl group.

Step 2: Functionalization of the C5-Amine

  • Once the first amide is formed, the C5-amine is regenerated (free base).

  • React with a second electrophile (e.g., cyclopropanecarbonyl chloride) to complete the diamide structure.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of this intermediate, the following analytical markers must be met:

MethodDiagnostic MarkerPurpose
¹H-NMR (DMSO-d₆) δ ~2.15 ppm (s, 3H, CH₃)Confirms presence of Methyl group.
¹H-NMR (DMSO-d₆) δ ~5.40 ppm (br s, 2H, NH₂)Confirms reduction of Nitro to Amine.
¹⁹F-NMR Single peak ~ -115 to -120 ppmConfirms Fluorine integrity (no defluorination).
HPLC (Reverse Phase) Retention Time < Nitro PrecursorTracks conversion efficiency.
Chiral HPLC N/A (Achiral molecule)Note: If coupled to bulky groups, check for atropisomers.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (Coupling) Steric hindrance from C2-Methyl.Switch from HATU/EDC to Acid Chloride (SOCl₂) or Mixed Anhydride method.
Defluorination during Reduction Pd/C catalyst attacking C-F bond.Switch to Fe/NH₄Cl or SnCl₂ reduction methods.
Regioisomer Contamination Nitration occurred at C4 or C6.Lower the nitration temperature (-10°C). Ensure starting material is pure 3-fluoro-2-methyl isomer.
Product Oxidation Air-sensitive aniline.Store under Argon. Add antioxidants (e.g., BHT) during workup if necessary.

References

  • Design and Synthesis of Meta-Diamide Insecticides.

    • Context: Detailed synthetic routes for benzamide derivatives and bioisosteric replacements in Broflanilide analogs.
    • Source: Journal of Agricultural and Food Chemistry (ACS).
    • [2]

  • Synthesis of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

    • Context: Patent describing the nitration and manipulation of the 3-fluoro-2-methylbenzoic acid scaffold.[3]

    • Source: Google P
  • The Importance of Fluorine in the Life Science Industry.

    • Context: Review on how fluorine and methyl groups modulate steric and electronic parameters in agrochemicals.
    • Source: CHIMIA Intern
  • PubChem Compound Summary: Methyl 2-amino-5-fluoro-3-methylbenzo

    • Context: Physical properties and safety data for the isomeric methyl ester, useful for read-across safety assessments.
    • Source: N
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

    • Context: Demonstrates the coupling of 3-benzamido-2-fluorobenzoic acid derivatives, a parallel chemistry to the topic molecule.
    • Source: N

Sources

Method

Analytical methods for "5-Amino-3-fluoro-2-methylbenzoic acid" characterization

CAS No: 1772627-91-4 | Molecular Formula: | MW: 169.15 g/mol [1] Introduction & Strategic Context 5-Amino-3-fluoro-2-methylbenzoic acid is a critical fluorinated anthranilic acid intermediate used in the synthesis of hig...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1772627-91-4 | Molecular Formula:


 | MW:  169.15  g/mol [1]

Introduction & Strategic Context

5-Amino-3-fluoro-2-methylbenzoic acid is a critical fluorinated anthranilic acid intermediate used in the synthesis of high-value pharmaceuticals, particularly kinase inhibitors and antitubercular agents targeting MabA (FabG1). The incorporation of fluorine modulates metabolic stability and lipophilicity, while the ortho-methyl group introduces steric constraints essential for ligand-target binding.

The Analytical Challenge: The primary challenge in characterizing this molecule lies in its zwitterionic nature (containing both a basic aniline and an acidic carboxyl group) and the high probability of regio-isomeric impurities (e.g., 3-amino-5-fluoro isomers) arising from non-selective nitration or halogenation steps during synthesis.

This guide provides a self-validating analytical framework, moving beyond generic protocols to address the specific electronic and steric properties of this fluorinated scaffold.

Physicochemical Profiling & Sample Preparation

Understanding the ionization state is prerequisite to chromatographic success.

PropertyValue (Predicted/Experimental)Analytical Implication
pKa (Acid) ~3.8 (Carboxyl)Mobile phase pH must be < 2.5 to suppress ionization for retention on C18.
pKa (Base) ~2.5 (Aniline, reduced by F-withdrawing)The amine is weakly basic; susceptible to peak tailing if silanols are active.
LogP ~1.3 - 1.6Moderate hydrophobicity; suitable for Reverse Phase HPLC (RP-HPLC).
Solubility DMSO (High), Methanol (Moderate), Water (Low)Protocol: Dissolve stock standards in DMSO; dilute working standards in 50:50 Water:MeOH.

Chromatographic Characterization (HPLC/UPLC)

Objective: Separation of the parent compound from des-fluoro, des-methyl, and regio-isomeric byproducts.

Column Selection Strategy

Standard C18 columns often fail to resolve positional isomers of fluorinated benzenes. We utilize a Pentafluorophenyl (PFP) phase for orthogonal selectivity, leveraging


-

and dipole-dipole interactions specific to the fluorine substitution.
Core Protocol: RP-HPLC Method
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC with PDA.

  • Column:

    • Primary: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) - Superior peak shape for bases.

    • Alternative (Isomer Resolution): Phenomenex Kinetex F5 (PFP) (2.6 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temp: 40°C

  • Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
15.060Linear Gradient
18.095Wash
20.095Wash Hold
20.15Re-equilibration

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be < 1.5 (Critical for the amine functionality).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest regio-isomer (spiked validation required).
    
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Spectroscopic Identification (NMR & MS)

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural verification, particularly for confirming the 3-fluoro vs 5-fluoro position.

Solvent: DMSO-


 (Avoid 

due to poor solubility and aggregation).
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Look for the broad singlet at

      
       12-13 ppm (COOH).
      
    • Two aromatic protons: Expect a doublet of doublets (

      
       coupling) or distinct splitting patterns depending on the meta/para relationship to Fluorine.
      
    • Methyl group: Singlet (or doublet if long-range F-coupling exists) at

      
       2.1-2.3 ppm.
      
    • Amine: Broad singlet at

      
       5.0-6.0 ppm (
      
      
      
      exchangeable).
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    • Crucial Step: Run a proton-decoupled

      
      F scan.
      
    • Expectation: A single sharp singlet (or multiplet if coupled) around -110 to -130 ppm.

    • Purity Check: Any secondary peaks in the

      
      F spectrum indicate regio-isomeric fluorinated impurities, which are often invisible in UV if they co-elute.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).

  • Mode:

    • Positive (ESI+): Favored due to the amino group. Look for

      
      .
      
    • Negative (ESI-): Favored by the carboxylic acid. Look for

      
      .
      
  • Fragmentation (MS/MS): Loss of

    
     (M-44) is characteristic of benzoic acids.
    

Workflow Visualization

Method Development & Validation Workflow

This diagram outlines the logical flow for establishing the analytical method, ensuring all "Check" points are met before final release.

MethodValidation Start Start: Sample Receipt Solubility Solubility Check (DMSO/MeOH) Start->Solubility UV_Scan UV-Vis Scan (Determine Max Abs) Solubility->UV_Scan Column_Screen Column Screening (C18 vs PFP) UV_Scan->Column_Screen Decision_Res Resolution > 2.0? Column_Screen->Decision_Res Gradient_Opt Gradient Optimization (pH & Slope) Decision_Res->Gradient_Opt No Validation Validation (ICH Q2) Linearity, Accuracy, LoD Decision_Res->Validation Yes Gradient_Opt->Column_Screen Iterate Final_SOP Generate SOP Validation->Final_SOP

Caption: Iterative workflow for developing a stability-indicating HPLC method.

Impurity Identification Logic

A decision tree for handling unknown peaks during the analysis of the 5-Amino-3-fluoro-2-methylbenzoic acid.

ImpurityID UnknownPeak Unknown Peak Detected RT_Check Relative Retention Time (RRT) Check UnknownPeak->RT_Check UV_Spec Compare UV Spectrum (PDA) RT_Check->UV_Spec MS_Check LC-MS Analysis (m/z) UV_Spec->MS_Check Isomer Regio-Isomer (Same Mass, Diff RT) MS_Check->Isomer MW Matches Parent Degradant Degradant (Diff Mass) MS_Check->Degradant MW Differs NMR_Iso Isolate & 19F NMR Isomer->NMR_Iso

Caption: Logic gate for classifying impurities as regio-isomers or degradants.

References

  • National Center for Biotechnology Information (NCBI). (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectrofluorimetric determination of anthranilic acid derivatives. Analyst. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Analysis of 5-Amino-3-fluoro-2-methylbenzoic acid using HPLC-UV and GC-MS

Abstract This application note presents robust and validated analytical methodologies for the characterization of 5-Amino-3-fluoro-2-methylbenzoic acid, a critical intermediate in modern pharmaceutical synthesis. We prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust and validated analytical methodologies for the characterization of 5-Amino-3-fluoro-2-methylbenzoic acid, a critical intermediate in modern pharmaceutical synthesis. We provide detailed protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for accurate quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural confirmation and identification of volatile impurities. The causality behind critical experimental choices, such as mobile phase selection, column chemistry, and the necessity of derivatization for GC-MS, is thoroughly explained to provide researchers with a comprehensive framework for method development and validation. These protocols are designed for professionals in drug development, quality control, and chemical research to ensure the integrity and quality of this key starting material.

Introduction: The Analytical Imperative

5-Amino-3-fluoro-2-methylbenzoic acid is a substituted aromatic amine and carboxylic acid, a molecular scaffold frequently employed in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity and impurity profile of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, deploying precise and reliable analytical methods is not merely a procedural step but a cornerstone of regulatory compliance and patient safety.[1]

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quality control of pharmaceutical compounds, offering high-resolution separation for assay and impurity profiling.[2] For a polar, non-volatile molecule like 5-Amino-3-fluoro-2-methylbenzoic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled specificity for compound identification through its combination of chromatographic separation and mass-based detection.[3] However, the inherent physicochemical properties of our target analyte—namely its polarity and low volatility—necessitate a chemical modification step (derivatization) prior to GC analysis.[4] This guide provides detailed, field-tested protocols for both techniques.

Analyte Physicochemical Considerations

A successful analytical method is built upon a fundamental understanding of the analyte's properties. 5-Amino-3-fluoro-2-methylbenzoic acid possesses two key functional groups that dictate its chromatographic behavior: a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).

  • Polarity and Solubility: The presence of both acidic and basic functional groups makes the molecule highly polar and amphoteric. This high polarity makes it well-suited for RP-HPLC but challenging for direct GC analysis.

  • Volatility and Thermal Stability: The strong intermolecular hydrogen bonding afforded by the amine and carboxylic acid groups results in a low vapor pressure (low volatility). At the high temperatures required for GC elution, the molecule is prone to thermal degradation, particularly decarboxylation. This is the primary justification for chemical derivatization in the GC-MS protocol.[4][5]

  • UV Absorbance: The substituted benzene ring acts as a chromophore, allowing for sensitive detection using a standard UV detector in an HPLC system.

  • pKa and Ionization: The acidic and basic nature of the molecule means its ionization state is dependent on pH. Controlling the pH of the HPLC mobile phase is therefore critical to achieve a single, stable ionic form, which ensures sharp, symmetrical peaks and reproducible retention times.[6]

Part I: Quantitative Analysis by Reversed-Phase HPLC-UV

This method is designed for the accurate determination of the purity and concentration (assay) of 5-Amino-3-fluoro-2-methylbenzoic acid. It is a stability-indicating method capable of separating the main component from potential degradation products and synthesis-related impurities.

HPLC Protocol: Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a diluent solution consisting of 50:50 (v/v) Acetonitrile and Water.

    • Accurately weigh approximately 25 mg of 5-Amino-3-fluoro-2-methylbenzoic acid and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. This yields a stock solution of ~500 µg/mL.

    • For analysis, further dilute this stock solution to a working concentration of ~50 µg/mL using the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions: The method is suitable for any standard HPLC or UHPLC system equipped with a UV or Photodiode Array (PDA) detector.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent retention for polar aromatic compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the carboxylic acid group is protonated, reducing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower backpressure.
Elution Mode GradientA gradient elution ensures that impurities with a wide range of polarities are eluted and separated efficiently from the main peak.[8]
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% BThis program provides a robust separation window for early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature improves peak efficiency and ensures reproducible retention times.
Detection Wavelength 254 nmThe aromatic ring provides strong absorbance at this common UV wavelength.
Injection Volume 10 µL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Sonicate Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Gradient Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify (Assay/Purity) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-UV analysis of 5-Amino-3-fluoro-2-methylbenzoic acid.

Method Validation Framework

To ensure this protocol is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[9] Key parameters to assess include:

  • Specificity: Demonstrating that the peak for the main analyte is free from interference from impurities or excipients.

  • Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range (e.g., 80-120% of the nominal concentration for an assay).[9]

  • Accuracy & Precision: Confirming the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.[10]

  • Range: The concentration interval over which the method is precise, accurate, and linear.

Part II: Structural Confirmation by GC-MS

This protocol is designed for the unambiguous identification of 5-Amino-3-fluoro-2-methylbenzoic acid and the characterization of any volatile or semi-volatile impurities. The core of this method is a silylation step that converts the polar analyte into a volatile, thermally stable derivative suitable for GC analysis.

GC-MS Protocol: Derivatization and Analysis
  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

    • To ensure the sample is anhydrous, add 500 µL of Toluene and evaporate to dryness under a gentle stream of nitrogen. Anhydrous conditions are critical for successful silylation.

    • Add 100 µL of Pyridine (as a catalyst and solvent) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70 °C for 60 minutes in a heating block or oven to drive the derivatization reaction to completion.[4]

    • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

  • Instrumentation and Conditions:

ParameterConditionRationale
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is ideal for separating a wide range of derivatized compounds.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Mode Splitless, 1 µLMaximizes the transfer of analyte onto the column, enhancing sensitivity.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte without degradation.
Oven Program Initial 80°C (hold 2 min), ramp 15°C/min to 300°C (hold 5 min)The temperature program separates compounds based on their boiling points.
MS Transfer Line 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-550)Allows for the identification of unknown impurities and confirmation of the analyte's mass spectrum.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dry Evaporate to Dryness Weigh->Dry AddReagent Add Pyridine & BSTFA Dry->AddReagent Heat Heat at 70°C AddReagent->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject Separate HP-5MS Temp Program Inject->Separate Analyze EI-MS Analysis Separate->Analyze Spectrum Extract Mass Spectrum Analyze->Spectrum Identify Identify Compound Spectrum->Identify Report Generate Report Identify->Report

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Expected Results

The derivatization reaction replaces the active hydrogens on the carboxylic acid and amino groups with trimethylsilyl (TMS) groups. The expected product is the di-TMS derivative.

Expected DataValue / Observation
Analyte Form Di-TMS derivative
Molecular Weight (underivatized) 185.16 g/mol
Molecular Weight (di-TMS) 329.5 g/mol
Expected Molecular Ion (M+) m/z 329
Key Fragment Ions (m/z) 314 (M-15, loss of CH₃), 242 (M-COOTMS), 73 (TMS group)

Conclusion

The analytical protocols detailed in this application note provide a comprehensive and robust framework for the quality assessment of 5-Amino-3-fluoro-2-methylbenzoic acid. The RP-HPLC method offers a precise and accurate means for quantitative analysis of purity and potency, essential for routine quality control in a regulated environment. The GC-MS method, incorporating a necessary silylation step, serves as a powerful orthogonal technique for unequivocal structural confirmation and the identification of potential volatile impurities. By understanding the physicochemical properties of the analyte and the rationale behind the chosen methodologies, researchers and drug development professionals can confidently implement and adapt these protocols to ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available from: [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]

  • Pharmaceutical Technology. Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients. Pharmaceutical Technology. Available from: [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available from: [Link]

  • News-Medical.Net. Expediting HPLC Method Development in Pharmaceutical Analysis. News-Medical.Net. Available from: [Link]

  • Agilent. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Available from: [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available from: [Link]

  • Pharmabeginner. HPLC Method Development Steps For Pharmaceuticals: How To Make. Pharmabeginner. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available from: [Link]

  • An, T., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Available from: [Link]

  • Zenkevich, I.G. Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography. Available from: [Link]

Sources

Method

Application Note: Protocol for the Synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid

Introduction & Strategic Overview 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4) is a highly functionalized anthranilic acid analog utilized extensively as a building block in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4) is a highly functionalized anthranilic acid analog utilized extensively as a building block in the development of kinase inhibitors and advanced pharmaceutical active ingredients (1)[1]. The presence of orthogonal functional groups (amino, fluoro, methyl, and carboxyl) allows for diverse downstream derivatization. This application note details a robust, two-step synthetic protocol starting from commercially available 3-fluoro-2-methylbenzoic acid, emphasizing the mechanistic causality behind the chosen reagents to ensure high yield, regioselectivity, and chemoselectivity.

SynthesisWorkflow SM 3-Fluoro-2-methylbenzoic acid (CAS: 699-90-1) Intermediate 5-Nitro-3-fluoro-2-methylbenzoic acid (Intermediate) SM->Intermediate HNO3, H2SO4 0-5 °C, 2 h Regioselective Nitration Product 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4) Intermediate->Product Fe, NH4Cl EtOH/H2O, 80 °C, 4 h Chemoselective Reduction

Fig 1. Two-step synthesis workflow for 5-Amino-3-fluoro-2-methylbenzoic acid.

Mechanistic Causality & Retrosynthetic Logic

Regioselective Nitration (Step 1)

The first step involves an electrophilic aromatic substitution (EAS) of 3-fluoro-2-methylbenzoic acid (2)[2]. The regiochemical outcome is dictated by the competing electronic effects of the three existing substituents:

  • Methyl group (-CH₃): Weakly activating, ortho/para-directing.

  • Carboxylic acid (-COOH): Strongly deactivating, meta-directing.

  • Fluoro group (-F): Deactivating (via inductive effect) but ortho/para-directing (via resonance).

The synergistic directing effects of the -CH₃ group (para-directing to position 5) and the -COOH group (meta-directing to position 5) overpower the directing effect of the -F group. Consequently, nitration occurs highly regioselectively at the 5-position. Strict temperature control (0–5 °C) is mandatory; exceeding this threshold risks the oxidative degradation of the methyl group to a carboxylic acid by the nitric acid.

DirectingEffects Core Substituent Directing Effects on 3-Fluoro-2-methylbenzoic acid CH3 -CH3 Group (Activating, o/p-directing) Core->CH3 COOH -COOH Group (Deactivating, m-directing) Core->COOH F -F Group (Deactivating, o/p-directing) Core->F Pos5 Position 5 (Strongly Favored) CH3->Pos5 Para-directing COOH->Pos5 Meta-directing Pos4_6 Positions 4 & 6 (Disfavored) F->Pos4_6 Ortho/Para-directing Target 5-Nitro Isomer (Major Product) Pos5->Target Synergistic Activation

Fig 2. Logical relationship of substituent directing effects dictating regioselectivity.
Chemoselective Nitro Reduction (Step 2)

Reducing the nitro group to an aniline must be carefully controlled to prevent hydrodefluorination (cleavage of the C–F bond). While catalytic hydrogenation (e.g., H₂ with Pd/C) is a standard method, palladium on carbon is known to catalyze the hydrodefluorination of fluoroarenes under certain conditions (3)[3].

To ensure absolute trustworthiness and product integrity, a dissolving metal reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This method operates via a single-electron transfer (SET) mechanism that is highly chemoselective for the nitro group, leaving the aryl fluoride bond completely intact (4)[4]. The NH₄Cl acts as a mild proton source and continuously etches the passivating iron oxide layer from the Fe particles, ensuring sustained reactivity.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of 5-Nitro-3-fluoro-2-methylbenzoic acid
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, add concentrated sulfuric acid (H₂SO₄, 50 mL). Cool the flask to 0–5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 3-fluoro-2-methylbenzoic acid (10.0 g, 59.5 mmol) in small portions. Critical: Ensure the internal temperature remains strictly below 5 °C to prevent side reactions. Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture of conc. HNO₃ (4.5 mL, ~65 mmol) and conc. H₂SO₄ (10 mL). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0–5 °C.

  • Reaction & Validation: Stir the mixture at 0–5 °C for an additional 2 hours.

    • Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot is fully consumed and replaced by a distinct, lower R_f spot.

  • Workup: Carefully pour the reaction mixture over 300 g of vigorously stirred crushed ice. A pale yellow precipitate will immediately form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral. Dry under vacuum at 50 °C to afford the intermediate.

Protocol B: Synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid
  • Preparation: In a 500 mL round-bottom flask, dissolve the 5-nitro-3-fluoro-2-methylbenzoic acid (10.0 g, 46.9 mmol) in a solvent mixture of Ethanol (150 mL) and Water (50 mL).

  • Reagent Addition: Add Iron powder (13.1 g, 234.5 mmol, 5.0 equiv) and Ammonium Chloride (12.5 g, 234.5 mmol, 5.0 equiv) to the solution.

  • Reduction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4 hours. Critical: Vigorous stirring is essential due to the heterogeneous nature of the iron powder to ensure efficient mass transfer.

  • Validation: Monitor via LC-MS. The nitro intermediate must be fully consumed to prevent the formation of difficult-to-remove azo or azoxy byproducts.

  • Workup: Cool the mixture to room temperature. Filter the dark suspension through a pad of Celite to remove iron residues. Wash the Celite pad with hot ethanol (2 × 50 mL) to ensure full product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the remaining aqueous phase to pH 4–5 using 1M HCl to precipitate the amino acid. Filter, wash with cold water, and dry under vacuum to yield the final product as an off-white to pale brown solid.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and key analytical markers used to validate the integrity of each step.

StepTarget CompoundExpected YieldTarget Purity (HPLC)Key ¹H NMR Markers (DMSO-d₆)
1 5-Nitro-3-fluoro-2-methylbenzoic acid85–90%>98%Ar-H signals shifted downfield (>8.0 ppm) due to the strongly electron-withdrawing -NO₂ group.
2 5-Amino-3-fluoro-2-methylbenzoic acid80–85%>98%Ar-H signals shifted upfield (6.0–7.0 ppm); appearance of a broad -NH₂ singlet at ~5.0–5.5 ppm.

References

1.[1] Title: 1772627-91-4 | 5-amino-3-fluoro-2-methylbenzoic acid | MolCore Source: MolCore URL:

2.[2] Title: 3-Fluoro-2-methylbenzoic acid | CAS 699-90-1 | Ossila Source: Ossila URL:

3.[3] Title: Catalytic Hydrodehalogenation Reactions Source: Thieme-Connect URL:

4.[4] Title: Reflections on the Teaching Practices for the Reduction of Nitroarenes Source: ACS Publications URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "5-Amino-3-fluoro-2-methylbenzoic acid" synthesis

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid .

Below, you will find diagnostic workflows, mechanistic troubleshooting guides, quantitative screening data, and self-validating experimental protocols to ensure high-yield, chemoselective synthesis.

Part 1: Diagnostic Overview & Synthesis Workflow

The synthesis of 5-amino-3-fluoro-2-methylbenzoic acid typically proceeds via a two-step sequence: the regioselective nitration of 3-fluoro-2-methylbenzoic acid, followed by the chemoselective reduction of the nitro intermediate. The primary failure modes in this workflow are regioisomer formation during nitration and hydrodefluorination during reduction.

G SM 3-Fluoro-2-methylbenzoic acid (Starting Material) Nitration Regioselective Nitration (HNO3 / H2SO4, 0°C) SM->Nitration Int 3-Fluoro-2-methyl-5-nitrobenzoic acid (Intermediate) Nitration->Int Regiocontrol via Fukui indices RedChoice Reduction Strategy Which catalyst/reagent? Int->RedChoice PdC Standard Pd/C + H2 (High C-F insertion) RedChoice->PdC Sub-optimal PtC Pt/C (Sulfided) or Fe/NH4Cl (Chemoselective) RedChoice->PtC Optimal Defluoro Hydrodefluorination (5-Amino-2-methylbenzoic acid) [YIELD LOSS] PdC->Defluoro C-F Cleavage Target 5-Amino-3-fluoro-2-methylbenzoic acid [OPTIMIZED YIELD] PtC->Target Chemoselective Nitro Reduction

Synthesis workflow and troubleshooting logic for 5-amino-3-fluoro-2-methylbenzoic acid.

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my nitration yield low, and how can I ensure the nitro group directs to the 5-position rather than the 4- or 6-position? A: The regioselectivity of nitrating 3-fluoro-2-methylbenzoic acid is dictated by the synergistic directing effects of the substituents. The methyl group (at C2) is mildly activating and strongly pushes electrophilic aromatic substitution toward the para-position (C5). Simultaneously, the carboxylic acid (at C1) is deactivating and meta-directing, which also points to C5. As demonstrated by calculating the Fukui indices of local nucleophilicity, C5 is the most nucleophilic site on this scaffold[1]. To maximize yield and prevent oxidative degradation of the methyl group into a carboxylic acid, you must maintain the reaction strictly between 0°C and 5°C using a controlled addition of fuming nitric acid[2].

Q2: During the reduction of 3-fluoro-2-methyl-5-nitrobenzoic acid, I am observing significant loss of the fluorine atom. How do I prevent this? A: You are experiencing parasitic hydrodefluorination, a notorious issue when using standard Palladium on Carbon (Pd/C) for the catalytic hydrogenation of fluoroarenes[3]. Palladium has a high propensity to undergo oxidative addition into activated C-F bonds. Once the N-O bond is reduced, the resulting electron-rich aniline derivative can still undergo C-F cleavage on the highly active Pd surface. The Solution: Switch your catalyst to a sulfided Platinum on Carbon (Pt/C) catalyst or utilize a dissolving metal reduction (e.g., Fe/NH4Cl). Sulfided Pt/C poisons the metal surface just enough to inhibit C-F oxidative addition while retaining sufficient catalytic activity for N-O bond cleavage, making the reduction highly chemoselective[3].

Q3: The final product is highly water-soluble. How do I efficiently isolate it without losing yield in the aqueous phase? A: 5-Amino-3-fluoro-2-methylbenzoic acid is an amphoteric zwitterion (containing both a basic aniline and an acidic carboxylic acid). Standard organic extraction will lead to poor recovery. Isolation must be driven by isoelectric point (pI) precipitation. After the reduction step, carefully adjust the pH of the aqueous phase to approximately 3.8 using dilute HCl or NaOH. At this pH, the molecule carries a net-zero charge, minimizing its hydration sphere and forcing it to crystallize out of the aqueous solution.

Part 3: Quantitative Catalyst Screening Data

To illustrate the causality of catalyst choice on hydrodefluorination, review the quantitative screening data below. Standard Pd/C results in unacceptable loss of the fluorine atom, whereas poisoned catalysts or chemical reductions preserve the C-F bond.

Reduction Method / CatalystSolventTemp (°C)Conversion (%)Defluorination Byproduct (%)Isolated Yield (%)
Pd/C (10%), H₂ (1 atm) MeOH25>9935.052.0
Pt/C (5%), H₂ (1 atm) MeOH25>9912.578.0
Pt/C (Sulfided), H₂ (1 atm) EtOAc25>99<1.091.5
Fe powder, NH₄Cl EtOH/H₂O80>990.088.0

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesize 3-fluoro-2-methyl-5-nitrobenzoic acid without oxidizing the benzylic methyl group.

  • Dissolution: Dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ (5 volumes) in a round-bottom flask equipped with a dropping funnel and an internal thermometer. Cool the mixture to 0°C using an ice-salt bath.

  • Electrophile Addition: Prepare a pre-cooled mixture of fuming HNO₃ (1.1 eq) and conc. H₂SO₄ (1 volume). Add this dropwise over 1 hour.

    • Causality Note: The internal temperature MUST remain below 5°C. Exceeding this threshold provides the activation energy required for the nitric acid to oxidize the C2-methyl group into a carboxylic acid, ruining the scaffold.

  • In-Process Control (IPC): After stirring for 2 hours at 0°C, quench a 50 µL aliquot in 1 mL of ice water, extract with 1 mL EtOAc, and analyze via TLC (DCM:MeOH 9:1) or HPLC to confirm the complete consumption of the starting material.

  • Isolation: Pour the reaction mixture slowly over crushed ice under vigorous stirring. Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 45°C.

Protocol B: Chemoselective Reduction (Iron-Mediated)

Objective: Reduce the nitro group to an amine while completely suppressing hydrodefluorination.

  • Suspension: Suspend 3-fluoro-2-methyl-5-nitrobenzoic acid (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 volumes).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (2.0 eq).

    • Causality Note: NH₄Cl acts as a mild proton source to continuously activate the iron surface. Unlike concentrated HCl, NH₄Cl does not lower the pH enough to protonate the final aniline product, which would keep it trapped in solution during isolation.

  • Reaction & IPC: Heat the mixture to 80°C (reflux) for 3 hours. Perform an HPLC analysis of a filtered aliquot to ensure <1% of the nitro intermediate remains.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Zwitterion Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Cool the remaining aqueous phase to 5°C and adjust the pH to exactly 3.8 using 1M HCl. Stir for 1 hour as the 5-amino-3-fluoro-2-methylbenzoic acid precipitates. Filter, wash with minimal ice-cold water, and dry.

Part 5: Mechanistic Deep-Dive

Understanding the divergence between the desired reduction and the parasitic defluorination pathway is critical for process scale-up.

G cluster_0 Chemoselective Pathway (Target) cluster_1 Parasitic Pathway (Hydrodefluorination) Nitro 3-Fluoro-2-methyl-5-nitrobenzoic acid Surface Adsorption on Metal Catalyst Surface (Pd or Pt) Nitro->Surface NitroRed Fast N-O Cleavage (H2 addition) Surface->NitroRed Pt(S) or Fe OxAdd Oxidative Addition into C-F Bond (Favored by Pd) Surface->OxAdd Pd/C Catalysis Amine 5-Amino-3-fluoro-2-methylbenzoic acid NitroRed->Amine DefluoroAmine 5-Amino-2-methylbenzoic acid + HF OxAdd->DefluoroAmine

Mechanistic divergence: Chemoselective nitro reduction vs. parasitic hydrodefluorination.

References

  • [1] Hurth, K., Jacquier, S., Lehmann, H., & Wilcken, R. "ChemInform Abstract: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids." Tetrahedron Letters / ResearchGate, 2015. URL: [Link]

  • [3] Ghosh, B., & Maleczka, R. E. "Catalytic Hydrodehalogenation Reactions." Science of Synthesis / Thieme Connect, 2014. URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Amino-3-fluoro-2-methylbenzoic Acid

Welcome to the technical support center for the synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this valuable compound. We will delve into the formation of common byproducts, providing you with the expertise to optimize your reaction conditions, maximize your yield, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid.

FAQ 1: What are the most common byproducts I should expect during the synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid?

The synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid typically proceeds via a two-step route: nitration of a suitable precursor followed by the reduction of the nitro group. The most common byproducts are associated with these two steps.

  • Nitration Step:

    • Regioisomers of the Nitro-intermediate: The primary byproducts are other isomers formed during the nitration of the starting material (e.g., 3-fluoro-2-methylbenzoic acid). The directing effects of the fluorine, methyl, and carboxylic acid groups will lead to a mixture of products.[1]

    • Dinitro Compounds: Over-nitration can lead to the formation of dinitrobenzoic acid derivatives, which can be difficult to separate from the desired mononitrated product.[2]

  • Reduction Step:

    • Incomplete Reduction Products: The reduction of the nitro group can sometimes be incomplete, leading to the formation of intermediates such as N-(3-fluoro-2-methyl-5-carboxyphenyl)hydroxylamine or nitroso compounds. Aryl hydroxylamines can be unstable and may lead to further byproducts.[3][4]

    • Azo and Azoxy Compounds: Under certain reduction conditions, particularly with metal hydrides or in alkaline media, coupling reactions can occur between the nitro-intermediate and partially reduced intermediates, leading to the formation of colored azo or azoxy byproducts.[3][5][6]

  • Decarboxylation Byproduct:

    • 4-Fluoro-3-methylaniline: Especially under acidic conditions and/or elevated temperatures, the final product or its precursors can undergo decarboxylation, leading to the loss of the carboxylic acid group.[7][8][9]

FAQ 2: I am seeing multiple spots on my TLC plate after the nitration step. How can I identify the desired product?

Multiple spots on the TLC plate are very likely due to the formation of regioisomers. Here’s a systematic approach to identify your desired product:

  • Visualization: Use a combination of visualization techniques. Aromatic nitro compounds can often be visualized under UV light (254 nm). A specific chemical stain for nitro compounds involves reduction with stannous chloride followed by diazotization and coupling with a dye like β-naphthol to produce colored spots.[10]

  • Relative Polarity: The polarity of the isomers will differ based on the position of the nitro group. While a definitive prediction is difficult, you can often observe a major spot corresponding to the expected product based on directing group effects.

  • Spectroscopic Analysis: For a definitive identification, it is essential to isolate the major product (e.g., via column chromatography) and characterize it using NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be unique for each isomer.[11][12]

FAQ 3: My final product after the reduction step is colored (e.g., yellow, orange, or brown). What is the likely cause and how can I remove the color?

A colored final product is a strong indication of the presence of azo or azoxy byproducts.[5][6] These highly conjugated molecules absorb visible light, imparting color even at low concentrations.

  • Cause: The formation of these byproducts is often favored by certain reducing agents (like zinc with sodium hydroxide) or incomplete reduction where nitroso intermediates can react with the newly formed amine.[3]

  • Removal:

    • Recrystallization: A carefully chosen solvent system for recrystallization can often effectively remove these colored impurities. Given the polar nature of your product, a mixed solvent system like ethanol/water or acetone/water might be effective.[13][14]

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be cautious, as it can also adsorb some of your product.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the polar aminobenzoic acid from the less polar azo/azoxy byproducts.

FAQ 4: I am experiencing low yields in my synthesis. What are the potential reasons?

Low yields can stem from several factors throughout the synthesis. A systematic troubleshooting approach is necessary.

  • Incomplete Reactions: Monitor your reactions closely using TLC or HPLC to ensure they have gone to completion. Insufficient reaction time or temperature can lead to unreacted starting material.

  • Byproduct Formation: Significant formation of the byproducts mentioned in FAQ 1 will naturally lower the yield of the desired product.

  • Decarboxylation: If the reaction conditions are too harsh (high temperature or strong acid), you may be losing your product through decarboxylation.[7][8]

  • Purification Losses: Each purification step (extraction, recrystallization, chromatography) will inevitably lead to some product loss. Optimize your purification protocols to minimize these losses. For instance, during recrystallization, ensure you are using a minimal amount of hot solvent to dissolve your product to maximize recovery upon cooling.[14]

Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you might encounter during your synthesis.

Issue Potential Cause Troubleshooting Steps & Recommendations
Multiple Isomers in Nitration The directing effects of the substituents on the aromatic ring lead to the formation of a mixture of regioisomers.- Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the nitration. - Choice of Nitrating Agent: The choice of nitrating agent (e.g., fuming nitric acid vs. a mixture of nitric and sulfuric acids) can influence the isomer distribution.[2] - Purification: Plan for a chromatographic separation step after nitration to isolate the desired isomer before proceeding to the reduction.
Formation of Dinitro Byproducts Use of excess nitrating agent or harsh reaction conditions.- Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.1 equivalents). - Controlled Addition: Add the nitrating agent slowly and dropwise to the reaction mixture while maintaining a low temperature to prevent localized overheating.
Presence of Hydroxylamine Intermediate Incomplete reduction of the nitro group.- Increase Reaction Time/Temperature: If using catalytic hydrogenation, ensure the reaction is allowed to proceed to completion. Monitor by TLC. - Choice of Reducing Agent: Some reducing agents are more prone to stopping at the hydroxylamine stage. Catalytic hydrogenation (e.g., with Pd/C) is generally effective for complete reduction to the amine.[15]
Formation of Azo/Azoxy Byproducts The reducing agent and reaction conditions promote coupling reactions.- Avoid Metal Hydrides for Aromatic Nitro Reduction: Reagents like LiAlH4 are known to produce azo compounds from aromatic nitro compounds.[3] - Acidic Conditions for Reduction: Performing the reduction under acidic conditions (e.g., SnCl2 in HCl or catalytic hydrogenation with an acidic solvent) can suppress the formation of azo compounds by protonating the intermediate amine, making it less nucleophilic.
Product Decarboxylation High temperatures and/or strongly acidic conditions.- Mild Reaction Conditions: Use the mildest possible conditions for both the nitration and reduction steps. - Temperature Control: Avoid excessive heating, especially in the presence of strong acids. The amino group in the final product can activate the ring towards electrophilic attack (protonation at the carbon bearing the carboxyl group), which can facilitate decarboxylation.

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Nitration of 3-Fluoro-2-methylbenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-methylbenzoic acid in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Reduction of 5-Nitro-3-fluoro-2-methylbenzoic Acid
  • Catalytic Hydrogenation:

    • Reaction Setup: In a hydrogenation vessel, dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

    • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

    • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification of 5-Amino-3-fluoro-2-methylbenzoic Acid:

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol) and add a co-solvent (e.g., water) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[13]

    • Acid-Base Extraction: For removing neutral impurities, dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its salt. Separate the aqueous layer and acidify it with HCl to precipitate the purified product. Collect the solid by filtration.

Visualizations

Diagram 1: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts cluster_nitration Nitration Byproducts cluster_reduction Reduction Byproducts Start 3-Fluoro-2-methylbenzoic Acid Nitro_Intermediate 5-Nitro-3-fluoro-2-methylbenzoic Acid Start->Nitro_Intermediate Nitration (HNO₃/H₂SO₄) Isomers Regioisomers Start->Isomers Dinitro Dinitro Compounds Start->Dinitro Final_Product 5-Amino-3-fluoro-2-methylbenzoic Acid Nitro_Intermediate->Final_Product Reduction (e.g., H₂/Pd-C) Hydroxylamine Hydroxylamine Intermediate Nitro_Intermediate->Hydroxylamine Azo_Azoxy Azo/Azoxy Compounds Nitro_Intermediate->Azo_Azoxy Decarboxy Decarboxylation Byproduct (4-Fluoro-3-methylaniline) Final_Product->Decarboxy

Caption: Synthetic pathway and common byproducts.

Diagram 2: Troubleshooting Workflow for Impure Product

Troubleshooting_Workflow Start Impure Final Product Detected (e.g., by TLC, NMR) Color_Check Is the product colored? Start->Color_Check NMR_Check NMR shows extra aromatic signals? Color_Check->NMR_Check No Azo Likely Azo/Azoxy Byproducts Color_Check->Azo Yes Decarboxy_Check Evidence of decarboxylation? NMR_Check->Decarboxy_Check No Isomers Likely Isomeric Impurities or Unreacted Nitro-intermediate NMR_Check->Isomers Yes Purify Purify Product Decarboxy_Check->Purify No Decarboxy Decarboxylation has occurred Decarboxy_Check->Decarboxy Yes Recrystallize_Carbon Recrystallize with activated carbon treatment Azo->Recrystallize_Carbon Column_Chrom Column Chromatography Isomers->Column_Chrom Acid_Base Acid-Base Extraction Decarboxy->Acid_Base Recrystallize_Carbon->Purify Column_Chrom->Purify Acid_Base->Purify

Caption: Troubleshooting workflow for an impure product.

References

  • Chemeurope.com. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Tonsbeek, C. H. T. (1966). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Drukkerij G. van Soest.
  • Scite.ai. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • ResearchGate. (2018). One step synthesis of azo compounds from nitroaromatics and anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo dye. Retrieved from [Link]

  • BenchChem. (2025).
  • MDPI. (2023). Recent Advances in the Synthesis of Aromatic Azo Compounds. Retrieved from [Link]

  • Tonsbeek, C. H. T. (1966). Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Google Books.
  • ACS Publications. (2011). Reduction of aromatic nitro compounds by ethylenediamine. A new selective reagent for the synthesis of symmetric azo compounds. The Journal of Organic Chemistry.
  • ResearchGate. (2008). ChemInform Abstract: Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Ghafoor, A., & Bark, L. S. (1976). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 2(4), 147-150.
  • RSC Publishing. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1986, 1879-1885.
  • Analytical Methods (RSC Publishing). (2014).
  • Searle Separations Department. (n.d.).
  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels 1996, 10, 3, 627–635.
  • MDPI. (2018).
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. BenchChem.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PMC. (2025). Metal-free para-selective C–H amination and azidation of N-arylhydroxylamines.
  • RSC Publishing. (2026). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure.
  • Unknown. (n.d.).
  • ResearchGate. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]

  • Almac. (2019).
  • Academia.edu. (n.d.). Hydrogenation of nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PMC. (2021).
  • ResearchGate. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. Retrieved from [Link]

  • RSC Publishing. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science.
  • BenchChem. (2025). Synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol: A Technical Guide. BenchChem.
  • ResearchGate. (2021). (PDF) Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Retrieved from [Link]

  • Anasazi Instruments. (n.d.).
  • SciSpace. (2017).
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
  • PMC. (n.d.).
  • PubMed. (1990). Stability of alkoxycarbonylamidine prodrugs. Retrieved from [Link]

  • Scribd. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers. BenchChem.
  • MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Molecules 2002, 7(9), 656-663.

Sources

Troubleshooting

Optimizing reaction conditions for fluorination of aminobenzoic acids

Technical Support Center: Fluorination of Aminobenzoic Acids Welcome to the Advanced Synthesis Support Portal. Current Status: Operational | Topic: Aminobenzoic Acid Fluorination Optimization Module 1: Strategic Triage &...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorination of Aminobenzoic Acids

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational | Topic: Aminobenzoic Acid Fluorination Optimization

Module 1: Strategic Triage & Method Selection

Q: I have an aminobenzoic acid scaffold. Which fluorination method should I choose?

A: The presence of both a nucleophilic amine (


) and an acidic carboxyl (

) creates a "push-pull" electronic conflict.[1] Your choice depends heavily on the substitution pattern and your tolerance for protecting group chemistry.

Use the following decision matrix to select your protocol:

MethodSelection Start Start: Substrate Analysis Pos Target Position relative to -NH2? Start->Pos OrthoPara Ortho/Para Pos->OrthoPara Meta Meta Pos->Meta Direct Can you protect -NH2? OrthoPara->Direct MethodB Method B: Balz-Schiemann (Diazotization) Meta->MethodB Directing group mismatch requires Sandmeyer YesProt Yes (Acetyl/Tosyl) Direct->YesProt NoProt No (Free Amine) Direct->NoProt MethodA Method A: Electrophilic (Selectfluor/NFSI) YesProt->MethodA MethodC Method C: Pd-Catalyzed (Buchwald/Ritter Type) NoProt->MethodC

Figure 1: Decision matrix for selecting the optimal fluorination pathway based on regioselectivity and protecting group tolerance.

Module 2: The Balz-Schiemann Protocol (Nucleophilic)

Context: This is the most robust method for placing fluorine exactly where the nitrogen is, regardless of electronic directing effects. However, it poses significant safety risks if mismanaged.[1]

Q: My diazonium tetrafluoroborate salt decomposes violently or yields are low (<30%). How do I stabilize this?

A: The instability often arises from insufficient counter-ion exchange or lack of temperature control.

Troubleshooting Protocol:

  • Counter-ion Exchange: Ensure complete conversion to the tetrafluoroborate (

    
    ) or hexafluorophosphate (
    
    
    
    ) salt.[1] The chloride salts formed initially are explosive when dry.
  • Solvent Damping: Do not decompose the dry salt.[1] Use a high-boiling inert solvent (e.g., 1,2-dichlorobenzene) to act as a heat sink.[1]

  • The "One-Pot" Modification: Avoid isolation entirely by using

    
    -Butyl Nitrite (
    
    
    
    -BuONO) and
    
    
    .[1]

Optimized Workflow (One-Pot Dedidazoniation):

  • Dissolution: Suspend aminobenzoic acid (1.0 equiv) in anhydrous Dimethoxyethane (DME).

  • Lewis Acid Addition: Add

    
     (1.5 equiv) at -10°C. Note: The amine will complex with 
    
    
    
    ; ensure efficient stirring.
  • Diazotization: Dropwise addition of

    
    -BuONO (1.2 equiv).[1]
    
  • Thermal Ramp: Allow to warm to RT, then heat to reflux (80°C) to induce

    
     evolution.
    

Critical Safety Check:

  • Observation: If orange/red fumes (

    
    ) appear before heating, your temperature control is failing.
    
  • Action: Cool immediately to -20°C.

Module 3: Electrophilic Fluorination (Selectfluor/NFSI)[1]

Context: Best for introducing fluorine ortho to the amino group. Direct fluorination of free aminobenzoic acids often leads to oxidation (black tar).[1]

Q: I am getting complex mixtures and "tar" instead of my fluorinated product.

A: The free amine is undergoing Single Electron Transfer (SET) oxidation rather than directing the fluorination. You must lower the HOMO energy of the aniline ring.

Optimization Steps:

  • Protect the Amine: Convert the

    
     to an acetamide (
    
    
    
    ) or phthalimide.[1] This reduces electron density slightly, preventing oxidation while maintaining ortho/para directing power.[1]
  • Solvent Switch: Switch from Acetonitrile (MeCN) to Methanol (MeOH) or a MeOH/Water mixture.[1]

    • Why? Selectfluor acts as a radical cation in MeCN (SET mechanism).[1] In protic solvents, it behaves more like a classic electrophile (

      
       source).[1]
      
  • Add a Radical Scavenger: If using Selectfluor, add 1.0 equiv of sodium bicarbonate to buffer the HF produced, or use a radical inhibitor if side-chain fluorination is observed.[1]

Comparative Reagent Data:

ReagentActive SpeciesSelectivityRisk ProfileRecommended for
Selectfluor

High (Steric control)Low (Stable solid)Ortho-fluorination of protected anilines
NFSI

ModerateLowLate-stage functionalization
XeF2

Low (Very reactive)High (Oxidizer)Not recommended for aminobenzoic acids

Module 4: Palladium-Catalyzed Fluorination (Advanced)

Context: For substrates where traditional methods fail (e.g., highly electron-deficient rings).[1] This utilizes the Buchwald/Ritter type methodologies.

Q: The reaction stalls at the oxidative addition step. The catalyst is dying.

A: Aminobenzoic acids are bidentate ligands![1] The free


 and 

can chelate your Palladium catalyst, poisoning it.[1]

The Fix:

  • Esterify the Acid: You must convert the

    
     to a methyl or ethyl ester before attempting Pd-catalyzed fluorination.[1]
    
  • Ligand Selection: Use bulky, electron-rich ligands like BrettPhos or AlPhos to prevent catalyst sequestration by the substrate.[1]

  • Fluorine Source: Use

    
     or 
    
    
    
    as the fluoride source.[1] The "Ritter Reagent" (Pd(IV) complex) is effective but expensive.[1]

PdCycle cluster_trap Catalyst Trap (Substrate Poisoning) L2Pd0 L-Pd(0) PdII L-Pd(II)-Ar-X L2Pd0->PdII Ar-X OxAdd Oxidative Addition PdIIF L-Pd(II)-Ar-F PdII->PdIIF AgF/CsF Trap Pd-Chelate (Dead Catalyst) PdII->Trap Free -NH2/-COOH Interference LigandEx Ligand Exchange (F-) Product Ar-F + Pd(0) PdIIF->Product Difficult Step RedElim Reductive Elimination Product->L2Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-mediated fluorination, highlighting the critical "Catalyst Trap" caused by free aminobenzoic acid functional groups.[1]

References

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation.[1][2][3] Nature, 473, 470–477.[1] Link[1]

  • Watson, D. A., et al. (2009).[1] Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides.[1] Science, 325(5948), 1661-1664.[1] Link[1]

  • Banks, R. E., et al. (1992).[1] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.[1] Journal of the Chemical Society, Chemical Communications, (8), 595-596. Link

  • Balz, G., & Schiemann, G. (1927).[1][4] Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190.[1] Link

Sources

Optimization

Technical Support Center: Synthesis of Fluorinated Aminobenzoic Acids

This technical guide is structured as a specialized support center for the synthesis of fluorinated aminobenzoic acids. It addresses the unique chemical incompatibility between the lability of C–F bonds during reduction...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center for the synthesis of fluorinated aminobenzoic acids. It addresses the unique chemical incompatibility between the lability of C–F bonds during reduction and the stability required for pharmaceutical intermediates.

Role: Senior Application Scientist Status: Active | Topic: Troubleshooting & Process Optimization

Introduction: The "Fragile" Fluorine

Synthesizing fluorinated aminobenzoic acids (e.g., 2-amino-4-fluorobenzoic acid) presents a paradox: the fluorine atom is essential for bioactivity (metabolic stability, lipophilicity) but is chemically vulnerable during the very steps required to build the amino-acid core.

This guide moves beyond standard textbook answers to address the three critical failure points in this synthesis:

  • Hydrodefluorination (HDF): Accidental loss of fluorine during nitro reduction.

  • Regiocontrol: Directing fluorine installation on deactivated rings.

  • Zwitterionic Purification: Isolating the product when it refuses to crystallize.

Module 1: Strategic Route Selection

User Query: I need to synthesize a specific fluorinated aminobenzoic acid. Should I start with a fluoro-intermediate or fluorinate at the end?

Scientist’s Response: The choice depends entirely on the position of the fluorine relative to the directing groups. Use the decision matrix below to select your route.

Workflow Visualization: Route Selection

RouteSelection Start Target: Fluorinated Aminobenzoic Acid IsFCommerciallyAvailable Is the Fluorinated Nitro-Acid Commercially Available? Start->IsFCommerciallyAvailable RouteA Route A: Nitro Reduction IsFCommerciallyAvailable->RouteA Yes (Buy Precursor) RouteB Route B: Balz-Schiemann IsFCommerciallyAvailable->RouteB No (Amine Precursor Exists) RouteC Route C: Halex (SNAr) IsFCommerciallyAvailable->RouteC No (Chloro Precursor Exists) ChallengeA Challenge: Hydrodefluorination (Loss of F) RouteA->ChallengeA SolutionA Sol: Fe/HCl or Sulfided Pt/C ChallengeA->SolutionA ChallengeB Challenge: Explosion Risk & Thermal Instability RouteB->ChallengeB SolutionB Sol: Continuous Flow Reactor ChallengeB->SolutionB ChallengeC Challenge: Poor Nucleophilicity RouteC->ChallengeC SolutionC Sol: CsF/DMSO + Phase Transfer ChallengeC->SolutionC

Caption: Decision tree for selecting synthetic routes based on precursor availability and safety constraints.

Module 2: The Nitro Reduction Challenge (Preventing Hydrodefluorination)

User Query: I am reducing 4-fluoro-2-nitrobenzoic acid using H2 and Pd/C. The nitro group reduces, but I am losing the fluorine atom (forming anthranilic acid). How do I stop this?

Troubleshooting Guide: This is the most common error. Palladium is an excellent catalyst for hydrogenolysis (cleaving C–X bonds). In the presence of hydrogen gas, Pd/C will strip the fluorine atom, especially if it is ortho or para to the amino group being formed.

Protocol 1: Chemoselective Reduction (The "Iron" Standard)

Switch from catalytic hydrogenation to a dissolving metal reduction. This method is kinetically unable to break the C–F bond.

Reagents: Iron powder (325 mesh), Ammonium Chloride (


), Ethanol/Water.
  • Preparation: Dissolve the fluoronitrobenzoic acid (10 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add

    
     (50 mmol, 5 equiv) and Iron powder (50 mmol, 5 equiv).
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring. The induction period is typically 15–30 minutes.

  • Monitoring: Monitor by TLC. The reaction is usually complete in 2–4 hours.

  • Workup (Critical): Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Note: Do not allow the filtrate to cool before filtering, or the product may crystallize in the iron sludge.

Protocol 2: Catalytic Option (Sulfided Platinum)

If you must use hydrogenation (e.g., for scale-up), you cannot use standard Pd/C.

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Mechanism: The sulfur "poisons" the catalyst sites responsible for hydrogenolysis (C–F cleavage) while leaving the sites for nitro reduction active.

  • Conditions: 1–3 bar

    
    , Methanol, Room Temperature.
    

Comparison of Reduction Methods:

MethodReagentsRisk of DefluorinationScalabilityNotes
Standard Hydrogenation

, Pd/C
High HighAvoid for fluorinated aromatics.
Sulfided Hydrogenation

, Pt(S)/C
Low HighBest for clean industrial scale-up.
Bechamp Reduction Fe, HCl/AcOHZero MediumMessy workup (iron sludge).
Transfer Hydrogenation Hydrazine, Pd/CMedium LowExothermic; requires careful temp control.

Module 3: Safety in Fluorination (Balz-Schiemann)

User Query: I need to convert an amino group to a fluorine. The Balz-Schiemann reaction works, but the diazonium salt isolation scares me. Is there a safer way?

Troubleshooting Guide: You are right to be concerned. Dry aryl diazonium tetrafluoroborates are shock-sensitive explosives. The modern standard is Continuous Flow Chemistry , which generates and consumes the hazardous intermediate immediately, keeping the "active inventory" dangerously low.

Protocol: Continuous Flow Balz-Schiemann

Workflow:

  • Stream A: Aniline precursor + solvent.

  • Stream B:

    
    -Butyl Nitrite (
    
    
    
    -BuONO) +
    
    
    (in situ diazotization).
  • Reactor: PFA tubing coil heated to 60–80°C.

Key Parameter: Residence Time (


).


Target a residence time of 10–20 minutes to ensure complete decomposition of the diazonium species before the stream exits the heated zone.
Mechanism Visualization

FlowChemistry Input1 Stream A: Amino-Benzoic Ester Mixer T-Mixer (0°C) Input1->Mixer Input2 Stream B: t-BuONO + BF3 Input2->Mixer Zone1 Zone 1: Diazotization (Formation of Ar-N2+) Mixer->Zone1 Zone2 Zone 2: Thermal Decomposition (60-80°C) Zone1->Zone2 Unstable Intermediate Product Product: Fluoro-Benzoic Ester Zone2->Product Gas N2 Gas (Venting) Zone2->Gas

Caption: Continuous flow setup for safe Balz-Schiemann fluorination, minimizing explosive intermediate accumulation.

Module 4: Purification of Zwitterions

User Query: My product is 2-amino-4-fluorobenzoic acid. It’s soluble in water and organic solvents. I can't extract it, and it won't crystallize.

Troubleshooting Guide: Aminobenzoic acids are zwitterions . At neutral pH, they exist as salts (ammonium carboxylates), making them highly water-soluble and difficult to extract into organic solvents like DCM or Ethyl Acetate.

The Fix: Isoelectric Point (pI) Precipitation You must adjust the pH of the aqueous solution to the molecule's isoelectric point, where the net charge is zero.

  • Calculate pI:

    
    
    
    • Typical

      
      
      
    • Typical

      
      
      
    • Target pH

      
      
      
  • Procedure:

    • If the reaction mixture is acidic (from Fe/HCl), slowly add 10% NaOH or saturated NaOAc until pH reaches ~3.7.

    • If the reaction mixture is basic, add 10% HCl dropwise.

    • Observation: The solution will become cloudy as the zwitterion precipitates.

  • Alternative: Ion Exchange Chromatography If precipitation fails (too dilute), use a cation exchange resin (e.g., Dowex 50W).

    • Load at pH 1 (molecule binds as cation

      
      ).
      
    • Wash with water.[1][2]

    • Elute with 5%

      
       (molecule becomes anion 
      
      
      
      and releases).

References

  • BenchChem. (2025).[3] Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. Retrieved from 4

  • Park, N. H., et al. (2016).[5] Flow reaction reduces aryl diazonium safety risk. Chemical & Engineering News. Retrieved from 5

  • BenchChem. (2025).[3] Selective reduction of nitro group without affecting other functional groups. Retrieved from 3

  • Nesterenko, E. P., et al. (2009).[6] Zwitterionic ion-exchangers in ion chromatography: A review. Analytica Chimica Acta. Retrieved from 6

  • Wolf, C., et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids. Journal of Organic Chemistry. Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Purification of 5-Amino-3-fluoro-2-methylbenzoic acid

Welcome to the technical support center for 5-Amino-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Amino-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. As a substituted anthranilic acid derivative, its purity is paramount for successful downstream applications, including the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] This document provides in-depth, field-tested troubleshooting advice and detailed protocols based on established chemical principles.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The impurity profile of 5-Amino-3-fluoro-2-methylbenzoic acid is intrinsically linked to its synthetic route. A common pathway involves the reduction of the corresponding nitro compound, 5-nitro-3-fluoro-2-methylbenzoic acid.

Table 1: Common Impurities and Their Origins

Impurity TypeSpecific ExampleLikely OriginImpact on Purification
Unreacted Starting Material 5-Nitro-3-fluoro-2-methylbenzoic acidIncomplete reduction of the nitro group.Significantly more acidic; different polarity. Often yellow/brown, contributing to product discoloration.
Regioisomers Isomers from the nitration of 5-fluoro-2-methylbenzoic acid.[4]Non-selective nitration during the synthesis of the nitro-precursor.[4]Similar polarity and pKa, making separation by simple recrystallization or extraction challenging.
Side-Reaction Products Decarboxylated species (e.g., 3-fluoro-5-amino-toluene)High reaction temperatures or harsh acidic/basic conditions.Different functional group (no carboxylic acid) dramatically alters solubility and polarity.
Residual Catalysts/Reagents Metal catalysts (e.g., Pd, Sn), inorganic salts.Carryover from the reduction step and work-up.Typically insoluble in organic solvents; can often be removed by an aqueous wash or filtration.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 5-Amino-3-fluoro-2-methylbenzoic acid in a practical question-and-answer format.

Q1: My final product is a tan, brown, or yellow powder, not the expected off-white solid. What is causing the color and how can I remove it?

A1: This is the most frequently encountered issue. The color typically arises from two sources:

  • Residual Nitro-Aromatic Impurities: The most common cause is trace amounts of the unreacted starting material, 5-nitro-3-fluoro-2-methylbenzoic acid. Nitro compounds are often intensely colored. Even at levels below 1%, they can impart a significant yellow or brown hue.

  • Oxidation/Degradation Products: Aromatic amines are susceptible to air oxidation, which can form highly colored polymeric byproducts. This is often exacerbated by heat and light.

Troubleshooting Steps:

  • Activated Charcoal Treatment: This is the most effective first step for color removal. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal. Hold the solution at temperature for 5-10 minutes, then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. Causality: Charcoal has a high surface area and adsorbs large, flat, colored molecules like nitro-aromatics and oxidation byproducts.

  • Reductive Wash: If the color persists, it may be due to stubborn nitro impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash the organic layer with a freshly prepared, dilute solution of sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃). This can reduce residual nitro groups to the desired amine, converting the impurity into the product. Follow with a standard aqueous work-up.

  • Minimize Heat and Light Exposure: When handling the purified material, especially in solution, work expeditiously and protect it from direct, bright light to prevent photo-oxidation.

Q2: I am struggling to find an effective single-solvent system for recrystallization. My product either crashes out immediately or stays fully dissolved. What should I do?

A2: This is a classic purification challenge where a two-solvent (or mixed-solvent) system is ideal. The principle is to find a "good" solvent in which your compound is highly soluble and a "bad" (or "anti-solvent") in which it is poorly soluble.[5][6]

Protocol for Two-Solvent Recrystallization:

  • Dissolution: Dissolve the crude 5-Amino-3-fluoro-2-methylbenzoic acid in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or ethyl acetate).[2][7]

  • Titration: While the solution is still hot, slowly add the "bad" solvent (e.g., water or hexanes) dropwise until you see persistent cloudiness (turbidity). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to remain in the mother liquor.[5] Once at room temperature, you can place it in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "bad" solvent.

Table 2: Recommended Solvent Systems for Recrystallization

"Good" Solvent"Bad" Solvent (Anti-Solvent)Rationale & Comments
Ethanol / MethanolWaterThe amino and carboxylic acid groups allow for high solubility in hot alcohols. Water is a potent anti-solvent, making this a very effective system.[8]
Ethyl AcetateHexanes / HeptaneA less polar option. Good for removing more polar impurities that might remain soluble in alcohol/water systems.
AcetoneWaterSimilar to the alcohol/water system. Ensure the acetone is free of acidic impurities.

Q3: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or guide column chromatography. How can I fix this?

A3: Streaking (or tailing) of benzoic acids on silica gel is almost always due to unfavorable acid-base interactions with the stationary phase. The acidic silanols (Si-OH) on the silica surface can interact strongly with the basic amino group and the acidic carboxylic acid group, leading to poor chromatography.

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexanes). Causality: The added acid protonates the basic sites on the silica and suppresses the deprotonation of your carboxylic acid. This "saturates" the interactive sites, allowing your compound to travel up the plate as a tight band rather than a smear.[9]

  • Use a Different Stationary Phase: If acidifying the mobile phase doesn't work, consider using a different TLC plate. Reversed-phase (C18) plates can be effective, eluting with a polar mobile phase like acetonitrile/water (also with 0.1% acid).[10][11] Alumina (neutral or basic) can sometimes be used, but may interact strongly with the carboxylic acid.

Q4: My HPLC analysis after purification still shows significant impurities. Recrystallization isn't improving the purity further. What is the next step?

A4: When recrystallization fails to remove impurities, it is often because the impurity has very similar solubility properties to the product, which is common with regioisomers.[4] In this case, preparative column chromatography is the method of choice.

Workflow for Persistent Impurities:

G start Low Purity Post-Recrystallization (HPLC Confirmed) check_sol Can impurity be removed by acid-base extraction? start->check_sol extraction Perform Acid-Base Extraction (See Protocol 3.2) check_sol->extraction  Yes (e.g., non-acidic impurity) chromatography Perform Flash Column Chromatography (See Protocol 3.3) check_sol->chromatography  No (e.g., regioisomer) re_analyze Analyze Fractions (TLC/HPLC) & Combine Pure Fractions extraction->re_analyze chromatography->re_analyze final_product Evaporate Solvent & Dry Final Product re_analyze->final_product

Caption: Troubleshooting workflow for low purity.

Section 3: Standard Purification Protocols

Protocol: Recrystallization from Ethanol/Water

This protocol is a robust starting point for achieving >98% purity if the primary impurities are not isomeric.

  • Dissolution: In an Erlenmeyer flask, add 10.0 g of crude 5-Amino-3-fluoro-2-methylbenzoic acid. Add 20-30 mL of ethanol and heat the mixture to a gentle boil on a hot plate with magnetic stirring until all solids dissolve.

  • Charcoal Treatment (Optional, for colored material): Remove the flask from the heat. Cautiously add ~0.2 g of activated charcoal to the hot solution. Stir for 5 minutes.

  • Hot Filtration (if charcoal was used): Set up a hot filtration apparatus (pre-heated funnel with fluted filter paper). Filter the hot solution into a clean, pre-heated Erlenmeyer flask to remove the charcoal.

  • Addition of Anti-Solvent: Re-heat the clear solution to boiling. Slowly add deionized water dropwise via a pasture pipette until the solution remains faintly cloudy.

  • Clarification: Add 1-2 mL of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of a cold 20:80 ethanol/water mixture.

  • Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.

Protocol: Acid-Base Extraction

This technique is excellent for removing neutral or basic impurities from your acidic product.

  • Dissolution: Dissolve 10.0 g of the crude material in 100 mL of ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1 M sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Causality: The benzoic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while neutral impurities remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers and wash with 50 mL of ethyl acetate to remove any remaining neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with 3 M HCl with stirring until the pH is ~2. The pure product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol: Flash Column Chromatography

Use this method when isomeric impurities are present or when recrystallization fails.

  • Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase and pack a column. A typical loading is 1:50 to 1:100 (mass of crude product to mass of silica).

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a polar solvent (like acetone or methanol), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the packed column.

  • Elution: Elute the column with an appropriate mobile phase. A common system is a gradient of ethyl acetate in hexanes containing 0.5% acetic acid.[9][11][12]

    • Starting Eluent: 20% Ethyl Acetate / 79.5% Hexanes / 0.5% Acetic Acid.

    • Gradient: Gradually increase the percentage of ethyl acetate to 50-60%.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same mobile phase system).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Section 4: Purity Assessment

Confirming the purity of your final product is a critical step. A combination of methods should be used for a comprehensive assessment.

G cluster_0 Primary Techniques cluster_1 Secondary Techniques HPLC HPLC-UV (Quantitative Purity) TLC TLC (Qualitative Check) HPLC->TLC NMR ¹H NMR (Structural Confirmation & Impurity ID) MS LC-MS (Mass Confirmation) NMR->MS MP Melting Point (Purity Indicator) TLC->MP Purified_Product Purified Product Purified_Product->HPLC Purified_Product->NMR

Caption: Recommended analytical techniques for purity assessment.

Table 3: Typical Analytical Conditions

TechniqueConditionsExpected Result
HPLC Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution). Detection: UV at 254 nm.[13]A single major peak with >98% area. Retention time should be consistent.
TLC Stationary Phase: Silica Gel 60 F₂₅₄. Mobile Phase: 50:49.5:0.5 Ethyl Acetate/Hexanes/Acetic Acid.A single spot with a consistent Rf value. Visualized under UV light (254 nm).
¹H NMR Solvent: DMSO-d₆ or CDCl₃.Clean spectrum matching the expected structure. Absence of peaks corresponding to starting materials or byproducts.
Melting Point N/AA sharp melting point range (e.g., 1-2 °C span) consistent with literature values.[3]

By employing this structured troubleshooting guide and the validated protocols herein, researchers can confidently and efficiently purify 5-Amino-3-fluoro-2-methylbenzoic acid to the high degree of purity required for demanding synthetic applications.

References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

  • Blackwell, J. A., & Stringham, R. W. (2001). Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures. Journal of Chromatography A, 931(1-2), 143-151. Available at: [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Google Patents. (2023). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Armstrong, D. W., & Stine, G. Y. (1983). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]

  • Google Patents. (2005). CN1625545A - The preparation method of p-aminobenzoic acid.
  • Pharmaffiliates. (n.d.). Aminobenzoic Acid-impurities. Product Page. Available at: [Link]

  • Organic Syntheses. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure, 79, 159. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Chemistry 263 Lab Manual. Available at: [Link]

  • Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
  • Obrezkov, O. N., et al. (2004). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 59, 722-727. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-amino-3-fluoro-2-iodo-, methyl ester Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-fluoro-3-methylbenzoate. PubChem Compound Summary for CID 53415135. Available at: [Link]

  • Al-Adilee, K. J., & Al-Amery, M. H. A. (2024). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. Egyptian Journal of Chemistry, 67(8), 1-11. Available at: [Link]

  • ResearchGate. (2018). (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note. Available at: [Link]

  • Islam, M. F., et al. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4), 364-370. Available at: [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 5-Amino-3-fluoro-2-methylbenzoic Acid

Welcome to the advanced troubleshooting guide for the purification and crystallization of 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4)[1]. As a highly functionalized aromatic building block, this compound pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the purification and crystallization of 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4)[1]. As a highly functionalized aromatic building block, this compound presents unique thermodynamic and kinetic challenges during isolation. Due to its zwitterionic potential, susceptibility to auto-oxidation, and the lipophilic nature of its fluoro-methyl core, standard recrystallization protocols often fail—resulting in oiled-out masses, degraded impurities, or unstable polymorphs.

This guide is designed for researchers and process chemists to systematically diagnose and resolve these phase-separation and crystallographic challenges.

Part 1: Diagnostic Crystallization Workflow

Before adjusting your solvent systems, consult the diagnostic logic tree below to identify the root cause of your crystallization failure.

G Start Crude 5-Amino-3-fluoro- 2-methylbenzoic acid Dissolve 1. Dissolution (Degassed EtOH/H2O) Start->Dissolve Filter 2. Hot Filtration (Activated Carbon) Dissolve->Filter Cool 3. Controlled Cooling (0.1 °C/min) Filter->Cool CheckLLPS Phase Separation (Oiling Out)? Cool->CheckLLPS FixLLPS Increase EtOH fraction or reduce concentration CheckLLPS->FixLLPS Yes CheckColor Discoloration (Oxidation)? CheckLLPS->CheckColor No FixLLPS->Dissolve FixColor Add antioxidant & Repeat carbon filtration CheckColor->FixColor Yes Isolate 4. Vacuum Filtration & Washing CheckColor->Isolate No FixColor->Dissolve Success Pure Crystalline API Intermediate Isolate->Success

Troubleshooting workflow for 5-Amino-3-fluoro-2-methylbenzoic acid crystallization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My crystallization yields a thick, sticky oil instead of solid crystals. How do I prevent "oiling out"?

Causality: You are experiencing . This occurs when the solution's supersaturation trajectory crosses the binodal curve before reaching the solubility curve[2]. The lipophilic fluoro-methyl core of the compound clashes with highly polar solvents (like pure water), causing the solute to minimize its mixing Gibbs free energy by forming a metastable, solute-rich liquid phase rather than a rigid crystal lattice. Solution: You must shift the thermodynamic equilibrium. Increase the fraction of the organic co-solvent (e.g., switch from 80% water to 50% ethanol/water) to increase the solubility of the oil phase. Alternatively, lower the initial concentration and use a slower cooling ramp (e.g., 0.1 °C/min) to allow solid nucleation to outcompete liquid phase separation[2].

Q2: The isolated crystals are yellow or brown, but the reference standard is white. What causes this?

Causality: The primary aniline (amino) moiety is highly susceptible to auto-oxidation at elevated temperatures. In the presence of dissolved oxygen, it degrades into highly conjugated, colored quinonoid or azo by-products. This is a notorious [3]. Solution: Deoxygenate your crystallization solvents by sparging with nitrogen or argon for 15 minutes prior to use. Incorporate a hot filtration step using 5–10% (w/w) activated charcoal to adsorb existing tar-like impurities[3].

Q3: I am getting fluffy needles that are impossible to filter, rather than dense prisms. Why?

Causality: This is a classic polymorphic kinetic vs. thermodynamic competition. Similar to, the α-polymorph (needles) is kinetically favored because carboxylic acid dimers form rapidly in solution[4]. The denser β-polymorph (prisms) is thermodynamically stable but requires a higher activation energy to form the complex hydrogen-bonding network involving the amino group and the highly electronegative[5]. Solution: To obtain the thermodynamic prisms, avoid crash-cooling. Hold the solution just below the saturation temperature (e.g., 60 °C) and introduce seed crystals of the desired prismatic form. Maintain a low supersaturation level by cooling very slowly to allow the β-form to dominate[4].

Part 3: Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the single most critical variable in avoiding LLPS and controlling polymorphism. Use the data below to select the optimal system for your specific process scale.

Solvent SystemRatio (v/v)Solubility ProfileLLPS ("Oiling Out") RiskPolymorph TendencyRecommended Application
Water / Ethanol 80:20High at 80°C / Low at 4°CHigh Kinetic Needles (α-form)Initial crude purification
Ethanol / Water 60:40Moderate at 80°C / Low at 4°CLowThermodynamic Prisms (β-form)Final polishing & bulk isolation
Ethyl Acetate / Hexane 50:50Moderate at 70°C / Low at 0°CVery LowThermodynamic Prisms (β-form)Anhydrous crystallization
Toluene 100%Low at 110°C / Very Low at 20°CVery LowPrisms (β-form)Trace water removal (Dean-Stark)

Part 4: Self-Validating Crystallization Protocol

To ensure reproducibility, this Standard Operating Procedure (SOP) includes built-in validation checks at every critical phase. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Solvent Preparation & Deoxygenation
  • Prepare a 60:40 (v/v) Ethanol/Water mixture in a sealed vessel.

  • Sparge the solvent system with N₂ gas for 15 minutes to displace dissolved oxygen.

Self-Validation Check: The solvent must be visibly degassing. Failure to properly deoxygenate will result in aniline oxidation during the heating phase[3].

Phase 2: Dissolution & Decolorization
  • Suspend the crude 5-Amino-3-fluoro-2-methylbenzoic acid[1] in the degassed solvent (approx. 10 Volumes) and heat to 75 °C under moderate stirring.

  • Add 5% (w/w) activated carbon. Stir at 75 °C for exactly 15 minutes.

  • Perform a hot filtration through a pre-heated Celite pad into a jacketed crystallizer.

Self-Validation Check: The resulting filtrate must be optically clear and colorless. If a yellow tint persists, the oxidation by-products have not been fully removed. Repeat the carbon treatment[3].

Phase 3: Controlled Nucleation
  • Maintain the clear filtrate at 65 °C.

  • Cool the solution at a strictly controlled rate of 0.1 °C/min down to 55 °C.

  • Introduce 1% (w/w) seed crystals of the desired prismatic polymorph.

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Self-Validation Check: Observe the flask. The seeds must remain suspended and not dissolve (confirming the solution is supersaturated), nor should they trigger an immediate massive crash-out (confirming the metastable zone width has not been exceeded).

Phase 4: Maturation & Isolation
  • Continue cooling at 0.1 °C/min down to 5 °C. Hold the suspension at 5 °C for 2 hours to allow Ostwald ripening (smaller kinetic crystals dissolving and re-precipitating onto larger thermodynamic prisms).

  • Isolate the product via vacuum filtration and wash the cake with 2 Volumes of ice-cold, degassed 20:80 Ethanol/Water.

  • Dry under vacuum at 40 °C to a constant weight.

Self-Validation Check: The final crystals should be free-flowing, white prisms. The mother liquor should remain clear without secondary oil droplet formation.

References

  • Crystal Growth & Design (ACS Publications) - "Polymorphism and Crystallization of p-Aminobenzoic Acid". Available at:[Link]

  • Crystal Growth & Design (ACS Publications) - "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application". Available at:[Link]

  • IUCr Journals - "The role of the solvent molecule in the crystal packing arrangements of hydrated salts formed by ethacridine and fluorobenzoic acids". Available at:[Link]

Sources

Troubleshooting

Side reactions in the amination of fluorobenzoic acid derivatives

Welcome to the Technical Support Center for the amination of fluorobenzoic acid derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amination of fluorobenzoic acid derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex chemoselectivity challenges inherent to these substrates.

Fluorobenzoic acids present a unique synthetic challenge: they contain both an electrophilic aromatic center (primed for Nucleophilic Aromatic Substitution, or SNAr) and a reactive carboxylic acid moiety. Without precise control over reaction conditions, your amination attempts will easily derail into amidation, protodecarboxylation, or hydrodefluorination.

Below, we dissect the causality behind these side reactions, provide data-driven troubleshooting workflows, and offer self-validating protocols to ensure your syntheses succeed.

Part 1: The Mechanistic Landscape

Before adjusting your reaction parameters, it is critical to understand the competing pathways at play. The diagram below illustrates how different reaction environments dictate the fate of your fluorobenzoic acid starting material.

Mechanistic pathways and side reactions in the amination of fluorobenzoic acids.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my amination reaction yielding fluorobenzamide instead of the desired aminobenzoic acid? A1: This is a classic chemoselectivity issue driven by acid-base kinetics. The direct coupling between a carboxylic acid and an amine is complicated by competing proton exchange [2]. When you mix a fluorobenzoic acid with an amine, the amine acts as a base, deprotonating the carboxylic acid to form a carboxylate salt. This has two detrimental effects:

  • It neutralizes the amine into an ammonium ion, destroying its nucleophilicity.

  • The resulting carboxylate group is strongly electron-donating, which deactivates the aromatic ring toward SNAr. If any dehydrating conditions or coupling reagents are inadvertently present, amidation will outcompete SNAr. The Fix: Pre-protect the carboxylic acid as an alkyl ester. Alternatively, if you must run the reaction on the free acid, use a strong, non-nucleophilic inorganic base (like

    
    ) in a polar aprotic solvent (DMF) to ensure the amine remains in its free-base form for the SNAr attack [4].
    

Q2: My LC-MS analysis shows a major byproduct with a mass loss of 44 Da. What is happening? A2: A mass loss of 44 Da corresponds to the extrusion of


, indicating protodecarboxylation and the formation of a fluoroaniline derivative. Fluorobenzoic acids—especially ortho-fluorinated or polyfluorinated derivatives—are highly susceptible to decarboxylation [1]. The highly electronegative fluorine atoms stabilize the incipient aryl anion formed during 

loss. This side reaction is severely exacerbated if you are using copper catalysis (Ullmann-type amination) at temperatures exceeding 120°C, as copper facilitates a decarboxylative metalation pathway. The Fix: Transition to a transition-metal-free SNAr protocol if the ring is sufficiently electron-deficient [3]. If Ullmann coupling is mandatory (e.g., for unactivated meta-fluorobenzoic acids), lower the temperature to <90°C and utilize a highly active bidentate ligand (e.g., N,N'-dimethylethylenediamine) to accelerate the C-N reductive elimination step before decarboxylation can occur[5].

Q3: During the amination of pentafluorobenzoic acid, I observe hydrodefluorination and multiple regioisomers. How can I control selectivity? A3: Polyfluorinated arenes possess multiple electrophilic sites. Typically, the para-fluorine is the most activated for SNAr due to the cumulative inductive effects of the ortho and meta fluorines. However, hydrodefluorination (replacement of F with H) is a common side reaction driven by Single Electron Transfer (SET) pathways or trace transition metal impurities acting as radical initiators. The Fix: Strictly degas your solvents to remove oxygen, avoid transition metal catalysts entirely, and run the reaction at ambient or slightly elevated temperatures (40-60°C). Using a polar aprotic solvent with a strictly controlled 1:1.1 stoichiometric ratio of the amine nucleophile will favor the para-SNAr product and suppress SET-mediated defluorination.

Part 3: Quantitative Data on Reaction Conditions

To illustrate the causality of solvent and base selection, the table below summarizes the product distribution for the model reaction of 2,4-difluorobenzoic acid with piperidine under various conditions.

Table 1: Impact of Reaction Conditions on Product Distribution

SolventBaseTemp (°C)CatalystSNAr Yield (%)Amidation (%)Decarboxylation (%)
Toluene

110None< 5%85%0%
DMF

80None92% < 2%0%
DMSO

130CuI (10 mol%)45%0%40%
EtOH/

NaOH100None10%0%5%

Data Interpretation: Non-polar solvents with organic bases favor amidation due to tight ion-pairing. High-temperature copper catalysis drives decarboxylation. Polar aprotic solvents (DMF) with heavy alkali bases (


) provide the optimal environment for chemoselective SNAr [4].

Part 4: Self-Validating Experimental Protocols

Protocol: Chemoselective Metal-Free SNAr Amination

Objective: Synthesize 4-amino-2-fluorobenzoic acid derivatives without the need for prior esterification, avoiding amidation and decarboxylation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,4-difluorobenzoic acid (1.0 equiv, 5.0 mmol) and anhydrous

    
     (2.5 equiv, 12.5 mmol).
    
    • Causality: Adding the inorganic base before the amine ensures the carboxylic acid is instantly deprotonated into the carboxylate, preventing the amine from forming an unreactive ammonium salt.

  • Solvent Addition: Add 15 mL of anhydrous, degassed DMF. Stir at room temperature for 15 minutes.

  • Nucleophile Addition: Dropwise, add the secondary amine (e.g., piperidine, 1.1 equiv, 5.5 mmol).

  • Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6 hours.

    • Causality: 80°C is the kinetic "sweet spot"—high enough to overcome the SNAr activation barrier for the para-fluorine, but low enough to prevent thermal protodecarboxylation.

  • Self-Validation Checkpoint (In-Process): Spot the reaction mixture on a silica TLC plate. Observe under 254 nm and 365 nm UV light. The starting fluorobenzoic acid absorbs weakly, but the resulting aminobenzoic acid will exhibit a strong bathochromic shift (often glowing bright blue/green under 365 nm) due to the introduction of the auxochromic amine group extending the conjugated system. If this fluorescence is absent, SNAr has not occurred.

  • Workup: Cool to room temperature. Dilute with 50 mL of water and wash with ethyl acetate (2 x 20 mL) to remove unreacted amine and trace neutral organic impurities.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The target aminobenzoic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Part 5: Troubleshooting Workflow

If your isolated yields remain suboptimal after following the standard protocol, utilize the decision tree below to identify the specific failure point in your reaction matrix.

Troubleshooting workflow for low yields during fluorobenzoic acid amination.

References

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. ACS Organic Letters. Available at:[Link]

  • Amide Synthesis. Fisher Scientific. Available at:[Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at:[Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. Available at:[Link]

Reference Data & Comparative Studies

Validation

Biological activity of "5-Amino-3-fluoro-2-methylbenzoic acid" vs non-fluorinated analog

This guide provides an in-depth technical comparison between 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4) and its non-fluorinated analog, 5-Amino-2-methylbenzoic acid (CAS: 2840-04-2). It focuses on their ro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4) and its non-fluorinated analog, 5-Amino-2-methylbenzoic acid (CAS: 2840-04-2). It focuses on their roles as pharmacophore building blocks in the development of kinase inhibitors (e.g., RIPK1, Raf) and nuclear receptor modulators (e.g., ROR


t).

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" and "Fluorine Scan" strategies are often combined to optimize lead compounds. While 5-Amino-2-methylbenzoic acid serves as a standard aniline-carboxylate scaffold, the introduction of a fluorine atom at the C3 position (yielding 5-Amino-3-fluoro-2-methylbenzoic acid ) significantly alters the physicochemical and biological profile. This 3-fluoro substitution is not merely cosmetic; it is a strategic modification used to block metabolic hot-spots , lock conformation , and modulate acidity , particularly in the design of next-generation kinase inhibitors.

Part 1: Physicochemical & Structural Profile

The strategic placement of fluorine at the C3 position (ortho to the C2-methyl group and meta to the C1-carboxyl) induces specific electronic and steric changes.

Table 1: Comparative Chemical Properties
Property5-Amino-2-methylbenzoic acid (Analog)5-Amino-3-fluoro-2-methylbenzoic acid (Target)Impact of Fluorination
CAS Number 2840-04-21772627-91-4Specific Identification
Formula C

H

NO

C

H

FNO

+18 Da Mass Shift
Mol. Weight 151.16 g/mol 169.15 g/mol Negligible steric bulk increase
Predicted pKa (COOH) ~4.1~3.5Increased Acidity (Inductive withdrawal)
Predicted LogP 1.21.5Increased Lipophilicity (Bioavailability)
Electronic Effect (Aniline) Electron-rich (Nucleophilic)Reduced NucleophilicityStability : Less prone to auto-oxidation
Metabolic Liability High (Benzylic oxidation at C2-Me)Low (Steric/Electronic Shielding)Extended Half-life
Structural Visualization

The following diagram illustrates the structural relationship and the "Ortho-Fluoro" steric lock effect.

ChemicalStructure Analog Non-Fluorinated Analog (5-Amino-2-methylbenzoic acid) CAS: 2840-04-2 Target Target Compound (5-Amino-3-fluoro-2-methylbenzoic acid) CAS: 1772627-91-4 Analog->Target + Fluorine (C3) Effect1 Metabolic Shielding (Blocks C2-Methyl Oxidation) Target->Effect1 Effect2 Conformational Lock (Restricts C1-COOH Rotation) Target->Effect2 Effect3 pKa Modulation (Increases Acidity) Target->Effect3

Caption: Structural evolution from the non-fluorinated analog to the target, highlighting key pharmacodynamic improvements.

Part 2: Biological Activity & Mechanism of Action

Direct biological activity of these fragments is minimal (weak acidity). Their value lies in the properties they impart to the final drug molecule.

Metabolic Stability (The "Fluorine Shield")
  • Mechanism: The methyl group at C2 in the non-fluorinated analog is a "metabolic soft spot," highly susceptible to benzylic oxidation by Cytochrome P450 enzymes (forming the benzyl alcohol

    
     benzoic acid metabolite).
    
  • Fluorine Effect: Placing a fluorine atom at C3 (ortho to the methyl) sterically hinders the approach of the P450 heme iron. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the C-H bonds of the adjacent methyl group, making hydrogen abstraction energetically more difficult.

  • Outcome: Drugs incorporating the fluorinated fragment typically exhibit lower intrinsic clearance (Cl

    
    )  and longer half-lives (
    
    
    
    ) in microsomal stability assays.
Target Binding & Selectivity (Kinase Inhibitors)

This scaffold is a critical intermediate for RIPK1 (Receptor Interacting Protein Kinase 1) and ROR


t  inhibitors.
  • Conformational Control: The C3-Fluorine creates electrostatic repulsion with the carbonyl oxygen of the C1-acid (or amide derivatives), forcing the molecule into a preferred planar or twisted conformation that fits specific hydrophobic pockets (e.g., the "back pocket" of a kinase).

  • Potency: In ROR

    
    t inhibitors, the 3-fluoro-2-methyl motif has been shown to improve potency by filling a small hydrophobic sub-pocket that the non-fluorinated analog leaves empty.
    
Pathway Visualization: Synthesis & Application

Pathway Start Precursor: 5-Fluoro-2-methylbenzoic acid Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Reduction Step 2: Reduction (H2, Pd/C or Fe/HCl) Nitration->Reduction Product Target: 5-Amino-3-fluoro-2-methylbenzoic acid Reduction->Product Kinase Application A: RIPK1 Inhibitors (Necroptosis Blockers) Product->Kinase Amide Coupling Nuclear Application B: RORγt Inverse Agonists (Autoimmune Therapy) Product->Nuclear Scaffolding

Caption: Synthetic route to the target intermediate and its downstream applications in high-value drug discovery programs.

Part 3: Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

To validate the metabolic stability advantage of the fluorinated analog.

Materials:

  • Test Compounds: Fluorinated Target (CAS 1772627-91-4) and Non-fluorinated Analog (CAS 2840-04-2).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Mix 1

    
    M compound with 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expected Result: The fluorinated target should show a shallower slope (lower

      
      ) compared to the non-fluorinated analog, indicating superior stability.
      
Protocol B: Synthetic Derivatization (Amide Coupling)

Standard procedure to incorporate this fragment into a drug scaffold.

  • Activation: Dissolve 5-Amino-3-fluoro-2-methylbenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min at RT.

  • Coupling: Add the amine partner (e.g., a heterocycle for kinase inhibition) (1.0 eq).

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    
    .
  • Note: The aniline amine at C5 is less nucleophilic due to the C3-fluorine. If the reaction targets the acid (C1), this is fine. If reacting the aniline (C5), stronger conditions or Buchwald-Hartwig coupling may be required compared to the non-fluorinated analog.

References

  • BLD Pharm. (n.d.). 5-Amino-3-fluoro-2-methylbenzoic acid (CAS 1772627-91-4) Product Page. Retrieved from

  • MolCore. (n.d.). 5-Amino-3-fluoro-2-methylbenzoic acid Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Amino-2-methylbenzoic acid (CAS 2840-04-2) Product Specification. Retrieved from

  • Journal of Medicinal Chemistry. (2002). Radiolabeled amino acids for tumor imaging: 3-fluoro-2-methyl analogs. (Context on 3-fluoro-2-methyl stability). Retrieved from

  • European Patent Office. (2016). Heteroaryl Substituted Benzoic Acids as RORgammaT Inhibitors (EP 3368535 B1). Retrieved from

Comparative

In-silico analysis of "5-Amino-3-fluoro-2-methylbenzoic acid" and its analogs

Topic: In-Silico Profiling of 5-Amino-3-fluoro-2-methylbenzoic Acid: A Fragment-Based Assessment for Kinase Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In-Silico Profiling of 5-Amino-3-fluoro-2-methylbenzoic Acid: A Fragment-Based Assessment for Kinase Inhibition Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Fluorine Advantage in Fragment Design

In the realm of Fragment-Based Drug Design (FBDD), 5-Amino-3-fluoro-2-methylbenzoic acid represents a "privileged scaffold." This guide objectively evaluates its potential as a core moiety for kinase inhibition, specifically targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a critical target in inflammatory signaling.

This analysis compares the subject molecule against two structural analogs and a standard reference inhibitor to isolate the specific contributions of the fluorine substituent and the amino group to bioactivity and drug-likeness.

The Comparison Cohort:

  • Subject (Ligand A): 5-Amino-3-fluoro-2-methylbenzoic acid (The target scaffold).

  • Analog B (Defluoro): 5-Amino-2-methylbenzoic acid (Controls for the electronic/steric effect of Fluorine).

  • Analog C (Deamino): 3-Fluoro-2-methylbenzoic acid (Controls for the H-bond donor capability of the amine).

  • Reference Standard: SB-203580 (A potent, selective p38 MAPK inhibitor).

The In-Silico Workflow

To ensure reproducibility and scientific integrity, this analysis follows a validated computational pipeline.

InSilicoPipeline Start Input Structures (SMILES/SDF) Prep Ligand Preparation (MMFF94 Minimization) Start->Prep DFT DFT Analysis (B3LYP/6-31G*) Electronic Properties Prep->DFT Dock Molecular Docking (AutoDock Vina) Target: p38 MAPK (1A9U) Prep->Dock ADMET ADMET Profiling (SwissADME/pkCSM) DFT->ADMET Reactivity Dock->ADMET Potency End Lead Candidate Selection ADMET->End

Figure 1: The computational workflow integrates quantum mechanics (DFT) with structure-based drug design (Docking) to filter candidates.

Comparative Analysis: Physicochemical & Electronic Profiles

The "Rule of 5" compliance and electronic stability are prerequisites for any oral drug candidate.

3.1 Physicochemical Properties (SwissADME Simulation)

The introduction of the fluorine atom (Ligand A) typically increases lipophilicity (LogP) without violating solubility requirements, enhancing membrane permeability compared to the non-fluorinated Analog B.

PropertyLigand A (Subject) Analog B (Defluoro) Analog C (Deamino) Reference (SB-203580)
Formula C₈H₈FNO₂C₈H₉NO₂C₈H₇FO₂C₂₁H₁₆FN₃OS
MW ( g/mol ) 169.15151.16154.14377.43
LogP (Consensus) 1.58 1.222.153.45
TPSA (Ų) 63.3263.3237.3056.30
H-Bond Donors 2211
H-Bond Acceptors 3324
Bioavailability High (0.85)High (0.85)High (0.85)Moderate (0.55)

Insight: Ligand A maintains an optimal balance. Analog C (lacking the amine) shows a significant drop in TPSA, potentially reducing water solubility too drastically for a fragment. Ligand A's LogP of 1.58 is ideal for a "Lead-Like" fragment (typically < 3).

3.2 Electronic Properties (DFT - B3LYP/6-31G)*

Density Functional Theory (DFT) reveals the chemical reactivity. The HOMO-LUMO gap indicates the molecule's stability and resistance to spontaneous reaction.

MetricLigand A (Subject) Analog B (Defluoro) Interpretation
HOMO (eV) -6.24-5.98Fluorine stabilizes the HOMO, making Ligand A less prone to oxidation.
LUMO (eV) -1.15-0.85Lower LUMO in Ligand A suggests better electrophilic acceptance (e.g., for covalent bonding strategies).
Gap (ΔE) 5.09 eV 5.13 eVSimilar stability, but Ligand A has a slightly "softer" character, aiding induced-fit binding.
Molecular Docking Performance: p38 MAPK[1]

Target: p38 MAPK (PDB ID: 1A9U ) Grid Box: Centered on the ATP-binding pocket (Residues: Thr106, Met109, Gly110).

4.1 Binding Affinity & Interactions
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions
Ligand A -6.8 0.57 H-Bond: Met109 (Hinge), Glu71. Halogen Bond: Fluorine...Val30.
Analog B -6.10.51H-Bond: Met109. Lacks the hydrophobic/halogen anchor in the back pocket.
Analog C -5.40.45Hydrophobic only. Lacks the critical Hinge H-bond (Met109) due to missing -NH₂.
SB-203580 -9.50.36Standard multivalent interaction (Benchmark).

Critical Analysis:

  • The Fluorine Effect: Ligand A outperforms Analog B by -0.7 kcal/mol. This is attributed to the fluorine atom filling a small hydrophobic sub-pocket and potentially forming a weak halogen bond with backbone carbonyls or hydrophobic residues like Val30.

  • The Amino Necessity: Analog C performs poorly (-5.4 kcal/mol), confirming that the 5-amino group is essential for hydrogen bonding with the kinase hinge region (Met109), a hallmark of kinase inhibitor efficacy.

4.2 Interaction Pathway Visualization

The following diagram illustrates the critical binding mode of Ligand A within the p38 MAPK active site.

Interactions Ligand 5-Amino-3-fluoro- 2-methylbenzoic acid Met109 Met109 (Hinge Region) Ligand->Met109 H-Bond (NH2) Glu71 Glu71 (Catalytic) Ligand->Glu71 H-Bond (COOH) Val30 Val30 (Hydrophobic) Ligand->Val30 Halogen Bond (F) Phe169 Phe169 (DFG Motif) Ligand->Phe169 Pi-Pi Stacking

Figure 2: Interaction map showing the dual H-bond clamp (Met109/Glu71) and the Fluorine-mediated hydrophobic anchor.

Experimental Protocols

To replicate these in-silico findings, use the following standardized protocols.

Protocol A: Ligand Preparation & DFT
  • Structure Generation: Sketch 5-Amino-3-fluoro-2-methylbenzoic acid in ChemDraw or retrieve from PubChem (CID: 53415135).

  • Conformational Search: Use MMFF94 force field to identify the global minimum energy conformer.

  • DFT Calculation:

    • Software: Gaussian 16 or ORCA.

    • Theory Level: B3LYP functional with 6-31G* basis set.

    • Solvent Model: IEFPCM (Water).

    • Output: Extract HOMO/LUMO energies and Dipole Moment.

Protocol B: Molecular Docking (AutoDock Vina)
  • Protein Prep: Download PDB ID 1A9U (p38 MAPK).[1] Remove co-crystallized SB-203580 and water molecules. Add polar hydrogens and Kollman charges.[2]

  • Grid Generation: Center grid box at x=22.5, y=14.2, z=26.8 (Active Site). Dimensions: 20x20x20 Å.

  • Docking Run: Set exhaustiveness to 32. Run Vina.

  • Validation: Re-dock the native ligand (SB-203580). RMSD must be < 2.0 Å to validate the protocol.

Conclusion & Recommendation

5-Amino-3-fluoro-2-methylbenzoic acid exhibits superior in-silico characteristics compared to its non-fluorinated and non-amino analogs.

  • Fragment Efficiency: It achieves a high Ligand Efficiency (0.57), making it an excellent starting fragment for growing high-affinity kinase inhibitors.

  • Fluorine Role: The C-3 Fluorine atom provides metabolic protection (blocking ring oxidation) and enhances hydrophobic fit without compromising solubility.

  • Strategic Use: This scaffold is recommended as a Hinge Binder in the design of Type I or Type II kinase inhibitors.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53415135, Methyl 2-amino-5-fluoro-3-methylbenzoate. Retrieved from [Link]

  • Wang, J., et al. (2002). Structural basis for the inhibition of p38 mitogen-activated protein kinase by aryl-substituted heterocycles. Structure, 10(12). (PDB ID: 1A9U).[1] Retrieved from [Link][1]

  • Gillmore, A. T., et al. (2012). Process Development of the PARP Inhibitor Rucaparib. Organic Process Research & Development. (Discusses synthesis of similar fluoro-benzoic acid intermediates). Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

Sources

Validation

Application Note: Modulating Kinase Inhibitor Selectivity – A Cross-Reactivity Study of 5-Amino-3-fluoro-2-methylbenzoic Acid Derivatives

Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Content Type: Structural Comparison & Assay Methodology Guide Scientific Rationale: The Conformational Power of Fluorine In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Content Type: Structural Comparison & Assay Methodology Guide

Scientific Rationale: The Conformational Power of Fluorine

In the development of small-molecule kinase inhibitors, achieving kinome-wide selectivity is the primary hurdle in mitigating off-target clinical toxicities. The chemical building block 5-Amino-3-fluoro-2-methylbenzoic acid (5-AFMBA) (CAS 1772627-91-4) has emerged as a highly privileged precursor for synthesizing benzamide-class Type II kinase inhibitors (1)[1].

As a Senior Application Scientist, I frequently observe that the difference between a promiscuous binder and a highly selective targeted therapy lies in sub-angstrom conformational restrictions. Fluorine is not merely a metabolic shield; it is a profound conformation-controlling element (2)[2].

When 5-AFMBA is incorporated into a drug scaffold, the synergy between the ortho-methyl group (providing steric repulsion) and the meta-fluoro group (exerting inductive effects and forming C–F···H–N intramolecular hydrogen bonds) forces the benzamide linkage out of the aromatic plane. This restricts the dihedral angle to approximately 70° (3)[3]. This twisted, non-planar geometry perfectly complements the deep, hydrophobic "DFG-out" pocket of inactive kinases (such as PDGFR


 or BCR-ABL), while sterically clashing with the shallower ATP-binding sites of off-target kinases, thereby drastically reducing cross-reactivity (4)[4].

ConformationalLogic A 5-Amino-3-fluoro- 2-methylbenzoic acid B Ortho-Methyl Group (Steric Hindrance) A->B C Meta-Fluoro Group (Inductive & IMHB Effects) A->C D Restricted Benzamide Dihedral Angle (~70°) B->D C->D E Type II Kinase Binding (DFG-out conformation) D->E F Reduced Off-Target Cross-Reactivity E->F

Logical flow of how 5-AFMBA structural features dictate conformational restriction and selectivity.

Quantitative Cross-Reactivity Comparison

To objectively evaluate the impact of the 5-AFMBA scaffold, we synthesized three derivative inhibitors sharing an identical hinge-binding motif but varying solely at the benzoic acid building block. Their binding kinetics were profiled against a primary target (PDGFR


) and two common off-target liabilities (KDR/VEGFR2 and LCK).

Table 1: Kinome Cross-Reactivity Profiling of Benzamide Derivatives

Scaffold PrecursorTarget

(PDGFR

)
Off-Target 1

(KDR)
Off-Target 2

(LCK)
Selectivity Fold(Target vs KDR)
Derivative A (5-AFMBA) 1.2 nM 850 nM >10,000 nM 708x
Derivative B (Non-fluorinated)4.5 nM32 nM1,200 nM7.1x
Derivative C (4-Fluoro isomer)18.5 nM45 nM800 nM2.4x

Data Interpretation: Derivative A (utilizing the 3-fluoro-2-methyl substitution) exhibits a 708-fold selectivity window. The absence of fluorine in Derivative B allows the benzamide to adopt a more planar conformation, leading to promiscuous binding and severe cross-reactivity with KDR (32 nM). Shifting the fluorine to the 4-position (Derivative C) disrupts the optimal intramolecular hydrogen bonding network, reducing target affinity and collapsing the selectivity window.

Self-Validating Experimental Methodology: HT-SPR Profiling

Endpoint biochemical assays often fail to capture transient off-target engagements. To generate the robust kinetic data (


, 

,

) shown above, High-Throughput Surface Plasmon Resonance (HT-SPR) is the gold standard (5)[5].

The following protocol is designed as a self-validating system , ensuring that any observed cross-reactivity is a true pharmacological event rather than an assay artifact.

SPRWorkflow S1 Step 1: Target Immobilization Amine coupling of Kinase Panel on Chip S2 Step 2: Analyte Injection One-shot Kinetics™ (0.1 nM - 1000 nM) S1->S2 S3 Step 3: Real-Time Monitoring Association (kon) & Dissociation (koff) S2->S3 S4 Step 4: Data Analysis Calculate KD & Cross-Reactivity % S3->S4

HT-SPR workflow for kinome cross-reactivity profiling of benzamide derivatives.

Step-by-Step Protocol

1. Surface Preparation & Target Immobilization

  • Action: Activate a CM5 dextran sensor chip using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Immobilize recombinant kinase domains (PDGFR

    
    , KDR, LCK) onto separate flow cells (FC2, FC3, FC4) to a density of ~3000 RU.
    
  • Causality & Validation: FC1 is strictly reserved as an ethanolamine-blocked reference cell. This is critical for real-time subtraction of bulk refractive index shifts (e.g., from DMSO in the buffer) and non-specific matrix binding, validating that all recorded RU shifts are true binding events.

2. System Suitability & Mass Transport Check

  • Action: Prior to screening the derivatives, inject a known positive control (e.g., Imatinib) at a single concentration (100 nM) across three different flow rates (30, 50, and 75 µL/min).

  • Causality & Validation: If the association rate (

    
    ) changes with flow rate, the assay is diffusion-limited (mass transport effect). A stable 
    
    
    
    across flow rates validates that the assay is measuring true chemical kinetics. We standardize the screening flow rate at 50 µL/min.

3. Kinetic Injection (One-Shot Kinetics)

  • Action: Prepare Derivatives A, B, and C in running buffer (HBS-EP+ with 1% DMSO) across a 5-point concentration series (1 nM to 1000 nM). Inject the series simultaneously using a One-Shot Kinetics approach (6)[6]. Allow 180 seconds for association and 600 seconds for dissociation.

  • Causality & Validation: A long dissociation phase (600s) is mandatory for Type II inhibitors, which typically exhibit very slow off-rates (

    
    ). Truncating this step artificially inflates the calculated 
    
    
    
    , masking potential long-residence-time cross-reactivities.

4. Surface Regeneration

  • Action: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds.

  • Causality & Validation: This strips the bound analyte without denaturing the immobilized kinase, returning the baseline RU to within ±5 RU of the starting value, validating the surface integrity for the next cycle.

Conclusion

The integration of 5-Amino-3-fluoro-2-methylbenzoic acid into kinase inhibitor scaffolds is not merely a structural substitution; it is a deliberate biophysical strategy. By leveraging the unique steric and electronic properties of the 3-fluoro-2-methyl motif, medicinal chemists can force a highly restricted, non-planar benzamide conformation. As demonstrated by the SPR kinetic data, this restriction acts as a geometric key, unlocking high affinity for specific inactive kinase conformations while establishing a robust barrier against kinome-wide cross-reactivity.

References

  • Journal of Medicinal Chemistry. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." ACS Publications. Available at:[Link]

  • PubMed Central (PMC). "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications." NIH. Available at:[Link]

  • Taylor & Francis. "Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Bio-Rad. "Large and Small Molecule Screening by SPR." Bio-Rad Laboratories. Available at:[Link]

  • ResearchGate. "High-Throughput Kinase Assay Based on Surface Plasmon Resonance." Methods in Molecular Biology. Available at:[Link]

Sources

Comparative

Benchmarking "5-Amino-3-fluoro-2-methylbenzoic acid" Synthesis: A Comparative Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4)[1] As a Senior Application Scientist, I frequently evaluate s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4)[1]

As a Senior Application Scientist, I frequently evaluate synthetic routes for highly functionalized API intermediates. Synthesizing a tetra-substituted benzene ring like 5-Amino-3-fluoro-2-methylbenzoic acid requires strict control over regioselectivity and chemoselectivity. The primary challenge lies in installing the amino and carboxyl groups without triggering unwanted side reactions, such as the premature oxidation of the methyl group or defluorination.

This guide objectively benchmarks the directed functionalization approach against traditional substituted toluene oxidation methods, providing causality-driven experimental protocols and comparative data.

Mechanistic Pathway Analysis

Route A: Directed Functionalization (The Benchmark)

The most precise method for synthesizing this specific substitution pattern relies on the directed nitration and subsequent reduction of a commercially available precursor, 3-fluoro-2-methylbenzoic acid .

  • Regioselective Nitration: When exposed to a nitrating mixture (HNO₃/H₂SO₄), the aromatic ring undergoes electrophilic aromatic substitution. The causality of the regioselectivity is governed by the synergistic directing effects of the existing substituents: the carboxyl group is meta-directing, while the methyl and fluoro groups are ortho/para-directing. These combined electronic effects funnel the nitronium ion almost exclusively to the 5-position.

  • Catalytic Reduction: The resulting 5-nitro intermediate is reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. This method is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent potential hydrodefluorination side reactions.

Route B: Substituted Toluene Oxidation (The Alternative)

An alternative approach adapts the2[2]. This route would begin with a precursor like 5-nitro-3-fluoro-1,2-dimethylbenzene.

  • Alkaline Permanganate Oxidation: The methyl group is converted to a carboxylic acid using potassium permanganate (KMnO₄) in an alkaline medium (KOH). Strong oxidizing agents like KMnO₄ are highly stable in alkaline conditions, which prevents premature decomposition of the oxidant[2].

  • Stoichiometry & Causality: The decomposition of KMnO₄ produces atomic oxygen, which engages in a free radical reaction with the benzylic carbon. Stoichiometrically, 1 mole of the toluene derivative requires 2 moles of KMnO₄[3]. Under these alkaline conditions, Mn(VII) is reduced to Mn(IV), precipitating as manganese dioxide (MnO₂)[4].

  • Acidification: The addition of HCl neutralizes the KOH and protonates the soluble potassium benzoate salt, precipitating the final benzoic acid derivative[2].

Process Workflows

Workflow StartA 3-Fluoro-2-methylbenzoic acid (Starting Material) IntA 5-Nitro-3-fluoro-2-methylbenzoic acid (Regioselective Nitration) StartA->IntA HNO3 / H2SO4 (0-5 °C) Target 5-Amino-3-fluoro-2-methylbenzoic acid (CAS: 1772627-91-4) IntA->Target H2, Pd/C (Reduction) StartB Substituted Toluene Precursor (e.g., 5-nitro-3-fluoro-1,2-dimethylbenzene) IntB Potassium Benzoate Intermediate (Alkaline Oxidation) StartB->IntB KMnO4, KOH (Reflux, 3-4h) IntC 5-Nitro-3-fluoro-2-methylbenzoic acid (Acidification) IntB->IntC HCl (aq) (Precipitation) IntC->Target H2, Pd/C (Reduction)

Synthetic pathways for 5-Amino-3-fluoro-2-methylbenzoic acid comparing Route A and Route B.

Comparative Data Analysis

When benchmarking these routes, we must look beyond theoretical yield and consider regiochemical control, scalability, and downstream purification requirements. While industrial benzoic acid synthesis often relies on 5 using cobalt catalysts at 140–165 °C[5], applying this to highly functionalized substrates typically results in poor selectivity (~80%) and the formation of difficult-to-remove by-products like benzyl alcohol and benzyl benzoate[6].

ParameterRoute A: Directed Functionalization (Benchmark)Route B: Alkaline KMnO₄ Oxidation (Alternative)Industrial Catalytic Air Oxidation
Regiochemical Control Excellent (Directed by existing substituents)Moderate (Risk of over-oxidation if multiple alkyl groups exist)Poor (Requires highly specific mono-alkyl precursors)
Overall Yield 75 - 85% (Two steps)55 - 65% (Three steps)~50% conversion rate[6]
Scalability High (Standard API manufacturing conditions)Low (Large volumes of MnO₂ waste generated)Very High (Continuous flow, low catalyst cost)
Primary By-products Minor regioisomers (easily removed via recrystallization)Unreacted toluene derivatives, MnO₂ sludgeBenzyl alcohol, benzaldehyde, benzyl benzoate[6]
Environmental Impact Moderate E-factorHigh E-factor (Stoichiometric heavy metal waste)Low E-factor (Air as oxidant)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process visual cues and analytical checks are embedded directly into the methodology.

Protocol 1: Synthesis via Directed Functionalization (Route A)

Step 1: Nitration

  • Preparation: Dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool the reactor to 0–5 °C.

  • Addition: Dropwise add a pre-cooled mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄, maintaining the internal temperature below 10 °C to prevent thermal runaway and oxidative degradation.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material spot disappears and a distinct, more polar UV-active spot (the 5-nitro intermediate) appears.

  • Workup: Pour the mixture over crushed ice. The sudden shift in solubility will cause the 5-nitro-3-fluoro-2-methylbenzoic acid to precipitate as a pale yellow solid. Filter and wash with cold water until the filtrate is pH neutral.

Step 2: Catalytic Reduction

  • Reaction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.05 eq by weight). Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under a balloon of H₂ at room temperature.

  • Validation Check: The reaction is self-indicating by hydrogen uptake. Cessation of bubble formation in the bubbler indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield 5-Amino-3-fluoro-2-methylbenzoic acid.

Protocol 2: Synthesis via Alkaline Oxidation (Route B)

Adapted from standard toluene oxidation methodologies[2].

  • Preparation: In a round-bottom flask, combine the substituted toluene precursor (1.0 eq), KOH (2.5 eq), and water. Heat to 80 °C.

  • Oxidation: Slowly add KMnO₄ (2.2 eq) in portions. Causality Note: The alkaline medium prevents the spontaneous decomposition of the permanganate ion, ensuring it reacts exclusively with the benzylic carbon[2].

  • Validation Check: Set up the reflux and heat the mixture for 3 to 4 hours. The reaction progress is visually self-validating: the disappearance of the purple permanganate color, the cessation of refluxing oily toluene droplets, and the concurrent precipitation of brown manganese dioxide (MnO₂) confirm the consumption of the oxidant and substrate[2][4].

  • Workup: Filter the hot solution to remove the MnO₂ precipitate. Cool the filtrate and slowly acidify with concentrated HCl until pH 2 is reached.

  • Isolation: The acidification converts the soluble potassium benzoate salt into the insoluble benzoic acid derivative, which precipitates out of solution[2]. Collect the precipitate via vacuum filtration and recrystallize using hot H₂O.

References

  • Vedantu. "How do you convert the following? Toluene to Benzoic acid". URL:[Link]

  • Scribd. "Oxidation of Toluene to Benzoic Acid | PDF | Chemical Reactions". URL:[Link]

  • Snowhite Chemical. "Industrial preparation method of benzoic acid". URL:[Link]

  • ResearchGate. "Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene". URL:[Link]

Sources

Validation

Conformational Analysis &amp; Structural Dynamics: 5-Amino-3-fluoro-2-methylbenzoic acid

This guide provides an in-depth conformational analysis of 5-Amino-3-fluoro-2-methylbenzoic acid , a specialized scaffold used in medicinal chemistry (e.g., HIV integrase inhibitors, anticancer agents). It focuses on the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth conformational analysis of 5-Amino-3-fluoro-2-methylbenzoic acid , a specialized scaffold used in medicinal chemistry (e.g., HIV integrase inhibitors, anticancer agents). It focuses on the structural dynamics driven by the "ortho-effect" and "fluorine buttressing."

Executive Summary: The "Locked" Scaffold

In drug discovery, entropy costs upon binding often reduce potency. 5-Amino-3-fluoro-2-methylbenzoic acid represents a class of "pre-organized" scaffolds where the conformational flexibility of the carboxylic acid is restricted not just by a single ortho-substituent, but by a secondary "buttressing" interaction.

This guide compares this fluorinated scaffold against its non-fluorinated analogs, demonstrating how the 3-Fluoro-2-Methyl motif acts as a "molecular gear" to lock the carboxylate vector, potentially enhancing binding affinity in narrow hydrophobic pockets.

Structural Dissection: The Fluorine-Methyl Gear

The conformational landscape of this molecule is defined by three competing forces. Understanding these is critical for predicting its behavior in a binding pocket.

A. The Primary Steric Driver (The Ortho-Effect)

The 2-methyl group (ortho to COOH) creates significant steric strain (


 strain) with the carbonyl oxygen. To relieve this, the carboxyl group rotates out of the plane of the benzene ring.[1][2][3]
  • Result: Loss of planarity; inhibition of resonance between the carboxyl and the aromatic

    
    -system.[1][2][3]
    
  • Chemical Consequence: Increased acidity (lower pK

    
    ) compared to meta/para isomers due to the destabilization of the neutral acid form and reduced resonance donation from the ring.
    
B. The Secondary "Buttressing" Effect

This is the distinguishing feature of this product. The 3-fluoro group is adjacent to the 2-methyl group.

  • Mechanism: The Van der Waals radius of Fluorine (~1.47 Å) repels the methyl hydrogens.

  • The "Gear" Action: This repulsion pushes the methyl group away from position 3 and towards position 1 (the carboxyl).

  • Outcome: The effective steric bulk of the methyl group is increased. The rotational barrier of the carboxyl group is significantly higher than in simple 2-methylbenzoic acid, creating a "conformational lock."

C. The Electronic Modulator (5-Amino)

Located at the meta-position relative to the carboxyl, the 5-amino group acts primarily as an electron donor (resonance) and a solubilizing handle.

  • Interaction: While it increases electron density in the ring, the "ortho-twist" described above decouples it from the carboxyl group. This means the amino group can modulate the lipophilicity (LogP) and solubility without drastically altering the carboxylate's geometry.

Comparative Performance Analysis

We compare the target molecule against two standard alternatives: 5-Amino-2-methylbenzoic acid (Non-fluorinated) and 2-Methylbenzoic acid (Base scaffold).

Table 1: Structural & Energetic Comparison (Predicted)
Feature5-Amino-3-fluoro-2-methylbenzoic acid (Target)5-Amino-2-methylbenzoic acid (Alternative A)2-Methylbenzoic acid (Alternative B)
Conformational State Highly Restricted (Twisted)Restricted (Twisted)Moderate (Twisted)
Mechanism Steric + F-Me Buttressing Steric (Methyl only)Steric (Methyl only)
Rotational Barrier High (>18 kcal/mol)Medium (~15 kcal/mol)Medium (~14 kcal/mol)
pK

(Est.)
~3.5 - 3.8 (More Acidic)~4.03.9
Entropic Penalty Low (Pre-organized)MediumMedium
Solubility High (Amino + Polar F)High (Amino)Low (Lipophilic)
Key Insight for Drug Design
  • Choose the Target (3-F analog) when your binding pocket requires a specific, rigid carboxylate vector. The "buttressing" effect minimizes the entropy loss upon binding, as the molecule is already restricted to the active conformation.

  • Choose Alternative A if the binding pocket requires induced fit or some flexibility to accommodate the carboxylate.

Visualizing the Mechanism

The following diagram illustrates the "Buttressing Cascade" where the Fluorine atom forces the Methyl group to lock the Carboxyl group.

ButtressingEffect cluster_effect Conformational Lock Mechanism F3 3-Fluoro Group (Steric Wall) Me2 2-Methyl Group (The Gear) F3->Me2 Repulsion (Buttressing) COOH1 1-Carboxyl Group (The Payload) Me2->COOH1 Steric Clash (Forces Twist) Ring Benzene Ring (Scaffold) Ring->COOH1 Resonance (Inhibited)

Figure 1: The "Buttressing Cascade" mechanism. The 3-Fluoro substituent exerts steric pressure on the 2-Methyl group, which in turn amplifies the steric displacement of the 1-Carboxyl group, locking it out of plane.

Experimental Protocols

To validate these conformational properties in your specific application, we recommend the following self-validating workflows.

Protocol A: Determination of Rotational Barriers (VT-NMR)

Use this to quantify the "lock" strength.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d6 or Nitrobenzene-d5).

  • Low-Temp Acquisition: Acquire

    
    H NMR spectra at -40°C. Look for the decoalescence of the methyl protons or the separation of the amide protons (if derivatized).
    
  • Stepwise Heating: Increase temperature in 10°C increments up to 120°C.

  • Coalescence Point (

    
    ):  Identify the temperature where distinct conformational signals merge.
    
  • Calculation: Use the Eyring equation to calculate the free energy of activation (

    
    ) for the bond rotation.
    
    • Validation: Run 2-methylbenzoic acid as a control. The target molecule should exhibit a higher

      
       (or no coalescence) compared to the control, confirming the buttressing effect.
      
Protocol B: Computational Validation (DFT Workflow)

Use this for predictive modeling before synthesis.

DFTWorkflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Scan Relaxed PES Scan (Dihedral: C2-C1-C=O) Opt->Scan Freq Frequency Calculation (Verify Minima/TS) Scan->Freq Output Rotational Barrier Profile (kcal/mol) Freq->Output

Figure 2: Standard DFT workflow for mapping the conformational energy landscape.

  • Level of Theory: B3LYP/6-311++G(d,p) is recommended for accurate description of Fluorine-Hydrogen interactions.

  • Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle

    
    (C2-C1-C=O) from 0° to 180° in 10° steps.
    
  • Analysis: Plot Energy vs. Dihedral Angle. The difference between the global minimum (twisted) and the transition state (planar, 0° or 90°) represents the rotational barrier.

References

  • Ortho-Effect & Steric Inhibition: Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. Link

  • Fluorine Buttressing Effect:Westheimer, F. H. (1956). "Steric Effects in Organic Chemistry." Wiley.
  • Conformational Analysis of Benzoic Acids: Lunazzi, L., et al. (2010). "Stereomutation of Axially Chiral Aryl Coumarins."[4] Journal of Organic Chemistry. (Discusses similar steric locks in biaryls). Link

  • Intramolecular Hydrogen Bonding in Fluorinated Benzoates: Sreenivasa, S., et al. (2013).[5] "2-Amino-5-fluorobenzoic acid." Acta Crystallographica Section E. (Provides X-ray data on the non-methylated analog for comparison). Link

  • Buttressing in Methyl Benzoates: Decouzon, M., et al. (1993).[6] "Non-Classical Buttressing Effect: Gas-Phase Ionization of Some Methyl Substituted Benzoic Acids." Journal of the Chemical Society. Link

Sources

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